iNOs-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H30N4O5 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(2S)-3-(3a,7a-dihydro-1H-indol-3-yl)-2-[[(2S)-1-[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C25H30N4O5/c26-19(12-15-7-9-17(30)10-8-15)24(32)29-11-3-6-22(29)23(31)28-21(25(33)34)13-16-14-27-20-5-2-1-4-18(16)20/h1-2,4-5,7-10,14,18-22,27,30H,3,6,11-13,26H2,(H,28,31)(H,33,34)/t18?,19-,20?,21+,22+/m1/s1 |
InChI Key |
QFQRIUSUXVQVLV-WHVLVZFFSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4C3C=CC=C4)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4C3C=CC=C4)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of iNOS-IN-1 and Advanced iNOS Inhibition Strategies
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the inflammatory cascade, producing large, sustained amounts of nitric oxide (NO) that can contribute to pathophysiology in a range of diseases. Consequently, the development of potent and selective iNOS inhibitors is of significant therapeutic interest. This guide provides a detailed overview of iNOS-IN-1, a potent inhibitor of iNOS, and explores the advanced mechanism of allosteric dimerization inhibition as a leading strategy for selective iNOS targeting. We present available quantitative data for this compound, detailed experimental protocols for assessing iNOS inhibition, and visualizations of the relevant signaling pathways and mechanisms of action.
This compound: A Potent Modulator of Inflammatory Responses
This compound (also known as YPW) is a potent inhibitor of inducible nitric oxide synthase.[1][2] In cellular models of inflammation, it has demonstrated significant anti-inflammatory effects by reducing the production of nitric oxide and pro-inflammatory cytokines.[1][2]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of iNOS activity.[1][2] In lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages, this compound significantly reduces the generation of NO in a dose-dependent manner.[1] Furthermore, it has been shown to decrease the expression of both iNOS protein and the pro-inflammatory cytokine Interleukin-6 (IL-6).[1] This suggests that this compound may act at the level of iNOS enzyme activity and/or modulate the signaling pathways that lead to the expression of iNOS and other inflammatory mediators.
While it is established that this compound is a potent iNOS inhibitor, detailed public information on its direct molecular interaction with the iNOS enzyme, such as its binding site and kinetic parameters of inhibition (e.g., Kᵢ value), is not extensively characterized in the available literature. To provide a comprehensive understanding of a modern and highly selective mechanism of iNOS inhibition, the following section will detail the mechanism of allosteric dimerization inhibition, a strategy employed by a different class of advanced iNOS inhibitors.
Quantitative Data for this compound
The following tables summarize the reported quantitative effects of this compound on NO production and IL-6 expression in LPS-treated RAW 264.7 mouse macrophages.[1]
Table 1: Effect of this compound on LPS-Induced NO Production in RAW 264.7 Cells
| Concentration of this compound (µM) | Duration of Treatment | Effect on NO Production |
| 12.5 | 2 hours | Significant reduction |
| 25 | 2 hours | Significant reduction |
| 50 | 2 hours | Significant reduction |
Table 2: Effect of this compound on LPS-Induced IL-6 and iNOS Expression in RAW 264.7 Cells
| Concentration of this compound (µM) | Duration of Treatment | Effect on IL-6 Production | Effect on iNOS Protein Expression |
| 12.5 | 2 hours | Inhibition | Not specified |
| 25 | 2 hours | Inhibition | Not specified |
| 50 | 2 hours | Inhibition | Significant inhibitory effect (p<0.01) |
Advanced Mechanism of Action: Allosteric Inhibition of iNOS Dimerization
A highly promising and selective mechanism for iNOS inhibition is the prevention of its dimerization. iNOS is only active as a homodimer.[3][4] A class of potent and selective iNOS inhibitors, such as those based on a pyrimidine-imidazole scaffold (e.g., BBS-1), function by binding to the iNOS monomer and allosterically preventing the formation of the active dimer.[3][4][5][6][7]
These inhibitors coordinate with the heme iron within the active site of the iNOS monomer.[4][5][6] This binding event induces a conformational change that perturbs key structural elements at the dimerization interface, rendering the monomer incapable of forming a stable, active dimer.[4][5] This mechanism offers high selectivity for iNOS over the constitutive isoforms (nNOS and eNOS) due to subtle structural differences in the monomer and at the dimer interface.[4][5]
Signaling Pathways
LPS-Induced iNOS Expression Pathway
The induction of iNOS expression in macrophages by LPS is a well-characterized signaling cascade. The diagram below illustrates the key steps leading to the transcription of the iNOS gene.
Caption: LPS-induced signaling pathway for iNOS expression.
Mechanism of Allosteric Dimerization Inhibition
The following diagram illustrates how allosteric dimerization inhibitors prevent the formation of active iNOS.
Caption: Mechanism of iNOS dimerization inhibition.
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of iNOS inhibitors.
Determination of Nitric Oxide Production in RAW 264.7 Macrophages (Griess Assay)
Objective: To quantify the amount of nitrite, a stable metabolite of NO, in cell culture supernatants as an indicator of iNOS activity.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
iNOS inhibitor (e.g., this compound)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well microplates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treat the cells with various concentrations of the iNOS inhibitor for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
Measurement of IL-6 Production by ELISA
Objective: To quantify the concentration of the pro-inflammatory cytokine IL-6 in cell culture supernatants.
Materials:
-
Cell culture supernatants from the NO production assay
-
Mouse IL-6 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution)
-
Wash buffer (PBS with 0.05% Tween-20)
-
96-well ELISA plates
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of cell culture supernatants and IL-6 standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP and incubate for 20-30 minutes at room temperature, protected from light.
-
Wash the plate five times with wash buffer.
-
Add the substrate solution and incubate until a color develops (typically 15-20 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-6 in the samples by interpolating from the standard curve.
Conclusion
This compound is a potent inhibitor of iNOS, effectively reducing NO production and the expression of inflammatory mediators in cellular models. While its specific molecular mechanism of action requires further elucidation, the field of iNOS inhibitor development has advanced significantly with the discovery of highly selective allosteric dimerization inhibitors. These compounds represent a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases by targeting a key node in the inflammatory cascade with high specificity. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers engaged in the study and development of novel iNOS inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of Inducible Nitric-oxide Synthase Dimerization Inhibition by Novel Pyrimidine Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. Regulation of inducible nitric oxide synthase by rapid cellular turnover and cotranslational down-regulation by dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
iNOS-IN-1: A Technical Guide to its Chemical Properties, Structure, and Inhibition of Inducible Nitric Oxide Synthase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of iNOS-IN-1, a potent inhibitor of inducible nitric oxide synthase (iNOS). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the iNOS pathway.
Chemical Properties and Structure
This compound, also known as YPW, is a small molecule inhibitor of iNOS. Its key chemical identifiers and properties are summarized in the table below.
| Property | Value |
| Synonym | YPW |
| Molecular Formula | C₂₅H₂₈N₄O₅ |
| Molecular Weight | 464.51 g/mol |
| SMILES | N--INVALID-LINK--=O)CC2=CNC3=C2C=CC=C3)=O)=O">C@@HCC4=CC=C(C=C4)O |
The structure of this compound is characterized by a central proline residue linked to a tryptophan and a tyrosine moiety. This configuration is crucial for its inhibitory activity against the iNOS enzyme.
Mechanism of Action and Biological Activity
This compound is a potent and specific inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[1] Overexpression or dysregulation of iNOS is implicated in a variety of pathological conditions, including inflammation, sepsis, and neurodegenerative diseases.[2] iNOS catalyzes the production of nitric oxide (NO), a key signaling molecule and inflammatory mediator, from L-arginine.[3]
This compound exerts its anti-inflammatory effects by significantly inhibiting the expression of iNOS and the subsequent production of NO in a dose-dependent manner, as demonstrated in lipopolysaccharide (LPS)-stimulated mouse macrophages.[1] Furthermore, it has been shown to inhibit the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6).[1]
Signaling Pathways of iNOS Induction
The expression of the iNOS gene is tightly regulated by complex signaling cascades, primarily initiated by pro-inflammatory stimuli such as bacterial lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ). Two major pathways leading to iNOS transcription are the Nuclear Factor-kappa B (NF-κB) pathway and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to the promoter region of the iNOS gene, thereby initiating its transcription.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is typically activated by cytokines such as IFN-γ. Binding of IFN-γ to its receptor leads to the activation of associated Janus kinases (JAKs). These kinases then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. The phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to induce the expression of target genes, including iNOS.
Experimental Protocols
The inhibitory activity of compounds like this compound is typically assessed by measuring their effect on iNOS-mediated nitric oxide production. Below are outlines of common experimental protocols.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a commonly used cell line for studying iNOS induction.
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. They are then pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour) before being stimulated with an iNOS inducer, typically LPS (e.g., 1 µg/mL), for a longer duration (e.g., 24 hours).
Measurement of Nitric Oxide Production (Griess Assay)
This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.
-
Reagent Preparation:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Standard: Sodium nitrite (NaNO₂) solution of known concentrations to generate a standard curve.
-
-
Assay Procedure:
-
Collect the cell culture supernatant after treatment.
-
Add an equal volume of Griess Reagent A to the supernatant in a 96-well plate and incubate for 10 minutes at room temperature, protected from light.
-
Add an equal volume of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
The percentage of inhibition of NO production by this compound can then be determined relative to the LPS-stimulated control.
-
iNOS Activity Assay (L-Arginine to L-Citrulline Conversion)
A more direct method to measure iNOS activity is to quantify the conversion of radiolabeled L-arginine to L-citrulline.
-
Cell Lysate Preparation: After treatment, cells are lysed to release the iNOS enzyme.
-
Reaction Mixture: The cell lysate is incubated with a reaction buffer containing L-[³H]arginine and necessary cofactors for iNOS activity (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin).
-
Separation: The reaction is stopped, and the radiolabeled L-citrulline is separated from the unreacted L-[³H]arginine using ion-exchange chromatography.
-
Quantification: The amount of L-[³H]citrulline is determined by liquid scintillation counting.
-
Data Analysis: The specific activity of iNOS is calculated and the inhibitory effect of this compound is determined.
Conclusion
This compound is a valuable research tool for investigating the roles of iNOS in various physiological and pathological processes. Its well-defined chemical structure and potent inhibitory activity make it a promising lead compound for the development of novel anti-inflammatory therapeutics. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to further explore the potential of iNOS inhibition.
References
An In-depth Technical Guide to the Discovery and Synthesis of iNOs-IN-1 (YPW)
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of iNOs-IN-1, a novel tri-peptide inhibitor of inducible nitric oxide synthase (iNOS). The information presented is intended for researchers, scientists, and drug development professionals working in the fields of inflammation, immunology, and medicinal chemistry.
Introduction
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) upon stimulation by pro-inflammatory cytokines and microbial products like lipopolysaccharide (LPS). While NO is a crucial signaling molecule in various physiological processes, its overproduction by iNOS is implicated in the pathophysiology of numerous inflammatory diseases, including sepsis, arthritis, and neurodegenerative disorders. Consequently, the development of selective iNOS inhibitors is a significant therapeutic strategy.
This compound, also identified as the tri-peptide Tyr-Pro-Trp (YPW), is a potent and selective inhibitor of iNOS discovered from the hydrolysates of duck embryo proteins. This document details the scientific journey from its discovery to its characterization as a promising anti-inflammatory agent.
Discovery and Synthesis of this compound (YPW)
The discovery of this compound (YPW) involved a systematic approach of enzymatic hydrolysis of a natural protein source followed by purification and identification of the active peptide.
Preparation of Duck Embryo Protein Hydrolysate
The initial source material for this compound was duck embryo protein. The protein was first extracted and then subjected to enzymatic hydrolysis to generate a mixture of peptides. While the primary publication does not specify the exact enzyme used for the hydrolysis of the duck embryo protein to yield the YPW peptide, a general procedure for preparing protein hydrolysates from duck eggs involves the use of proteases such as papain. The resulting hydrolysate, a complex mixture of peptides of varying lengths, was the starting point for the isolation of the active iNOS inhibitor.
Purification of this compound (YPW)
A multi-step purification process was employed to isolate the active peptide from the crude hydrolysate. This typically involves a combination of chromatographic techniques to separate peptides based on their physicochemical properties such as size and hydrophobicity. A general workflow for such a purification process is outlined below.
Chemical Synthesis of this compound (YPW)
Following the identification of the amino acid sequence as Tyr-Pro-Trp (YPW), the tri-peptide was chemically synthesized to confirm its activity and to obtain larger quantities for further studies. The synthesis was performed using a solid-phase peptide synthesis (SPPS) method.
Biological Activity and Mechanism of Action
The biological activity of this compound (YPW) was characterized through a series of in vitro assays using the RAW 264.7 macrophage cell line, a widely used model for studying inflammation.
Quantitative Data on the Inhibitory Activity of this compound (YPW)
The inhibitory effects of this compound (YPW) on various inflammatory markers in LPS-stimulated RAW 264.7 cells are summarized in the table below.
| Assay | Concentration (µM) | Inhibition | Statistical Significance |
| NO Production | 12.5 | Significant reduction | p < 0.05 |
| 25 | Significant reduction | p < 0.01 | |
| 50 | Significant reduction | p < 0.01 | |
| iNOS Protein Expression | 50 | Significant reduction | p < 0.01 |
| IL-6 Production | 12.5 | Significant reduction | p < 0.05 |
| 25 | Significant reduction | p < 0.01 | |
| 50 | Significant reduction | p < 0.01 |
Table 1: Summary of the in vitro inhibitory activity of this compound (YPW) in LPS-stimulated RAW 264.7 macrophages.[1]
Proposed Signaling Pathway
The experimental data suggests that this compound (YPW) exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB (p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and IL-6. This compound (YPW) is proposed to interfere with this pathway, leading to a reduction in the expression of these inflammatory mediators.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound (YPW).
Cell Culture and Treatment
RAW 264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in appropriate plates and allowed to adhere overnight. Cells were then pre-treated with various concentrations of this compound (YPW) for 2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.
Nitric Oxide (NO) Production Assay (Griess Assay)
NO production was quantified by measuring the accumulation of nitrite in the cell culture supernatant using the Griess reagent.
-
Collect 100 µL of cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a 96-well plate.
-
Incubate the plate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
Western Blot Analysis
The expression levels of iNOS, IL-6, and NF-κB pathway proteins (p-IκBα, IκBα, p-p65, p65) were determined by Western blotting.
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, IL-6, p-IκBα, IκBα, p-p65, p65, or GAPDH (as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Molecular Docking
To investigate the interaction between this compound (YPW) and iNOS, molecular docking studies were performed. The three-dimensional structure of iNOS was obtained from the Protein Data Bank (PDB). The YPW peptide was docked into the active site of iNOS using molecular modeling software. The binding energy and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the peptide and the amino acid residues of the iNOS active site were analyzed to elucidate the molecular basis of inhibition.
Conclusion
This compound (YPW) is a novel, naturally derived tri-peptide with potent iNOS inhibitory and anti-inflammatory properties. Its discovery from duck embryo protein hydrolysates highlights the potential of food-derived bioactive peptides as therapeutic agents. The detailed characterization of its biological activity and proposed mechanism of action provide a solid foundation for its further development as a potential treatment for inflammatory diseases. The experimental protocols outlined in this guide offer a framework for the continued investigation and evaluation of this compound and other novel iNOS inhibitors.
References
The Double-Edged Sword: An In-depth Technical Guide to the Role of Inducible Nitric Oxide Synthase in Inflammation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of inducible nitric oxide synthase (iNOS) in the inflammatory process. We will explore its complex regulation, dual functions in host defense and pathology, and its standing as a significant target for therapeutic intervention. This document details the core signaling pathways, presents quantitative data, and provides established experimental protocols for the study of iNOS.
Introduction: iNOS, the Inducible Mediator
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological processes, from vasodilation to neurotransmission.[1][2] Its synthesis is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which oxidize L-arginine to L-citrulline, producing NO in the process.[1][3]
There are three main isoforms of NOS:
-
Neuronal NOS (nNOS or NOS1): Constitutively expressed, primarily in nervous tissue, and crucial for neuronal signaling.[1][2]
-
Endothelial NOS (eNOS or NOS3): Constitutively expressed in the endothelium and essential for regulating vascular tone and blood pressure.[1][2]
-
Inducible NOS (iNOS or NOS2): Unlike its counterparts, iNOS is not typically present in resting cells. Its expression is induced by immunological stimuli such as bacterial endotoxins and pro-inflammatory cytokines.[3][4][5] Once expressed, iNOS produces large, sustained amounts of NO, playing a central role in the immune response and the pathophysiology of inflammation.[4][6]
This guide focuses on iNOS, a key mediator of both the beneficial and detrimental effects observed in inflammatory states.
Molecular Regulation of iNOS Expression
The regulation of iNOS is controlled predominantly at the level of gene transcription, ensuring that the potent effects of high-output NO are reserved for situations like infection or injury.[1][7] The induction of the iNOS gene (NOS2) is a complex process involving the convergence of multiple signaling pathways, primarily activated by pro-inflammatory stimuli.
Key Inducers and Signaling Pathways
Expression of iNOS is triggered by various agents, including:
-
Bacterial Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria.[3][7]
-
Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interferon-gamma (IFN-γ).[1][2][3]
These stimuli activate cell surface receptors, initiating intracellular signaling cascades that lead to the activation of key transcription factors. Two major pathways are essential for iNOS transcription:
-
NF-κB (Nuclear Factor kappa B) Pathway: Often triggered by LPS, TNF-α, and IL-1β, this pathway is a central regulator of inflammation.[1][2][8] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation, a cascade involving kinases like IKK leads to the degradation of the inhibitory IκB proteins, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and bind to κB sites in the iNOS promoter.[1][9][10]
-
JAK-STAT (Janus Kinase - Signal Transducer and Activator of Transcription) Pathway: This pathway is principally activated by IFN-γ.[1][7] Binding of IFN-γ to its receptor activates associated Janus kinases (JAKs), which then phosphorylate the STAT-1α protein.[1][11] Phosphorylated STAT-1α dimerizes, translocates to the nucleus, and binds to Gamma-Activated Sites (GAS) within the iNOS promoter.[9][11]
Often, a synergistic effect is observed when cells are treated with a combination of cytokines (e.g., TNF-α, IL-1β, and IFN-γ), leading to robust iNOS expression.[11] This highlights the cooperative nature of these signaling pathways in mounting an effective inflammatory response.[9]
Visualization of iNOS Induction Pathways
The Dichotomous Role of iNOS in Inflammation
The large, sustained flux of NO produced by iNOS is a powerful modulator of the inflammatory environment, exhibiting both protective and pathological functions.[6][12]
Protective and Cytotoxic Functions
As a key component of the innate immune response, iNOS-derived NO is a potent microbicidal and tumoricidal agent.[5][7] Macrophages, neutrophils, and other immune cells utilize NO to combat pathogens.[12] The high concentrations of NO can directly damage microbial DNA, proteins, and lipids.
Furthermore, NO can react with reactive oxygen species (ROS), such as the superoxide anion (O₂⁻), which are also produced during inflammation.[13][14][15] This reaction forms highly reactive nitrogen species (RNS), most notably peroxynitrite (ONOO⁻).[13][14][15] These RNS are even more potent oxidants than their precursors and contribute significantly to the killing of invading microorganisms.[14]
Pathological Consequences of iNOS Activity
While essential for host defense, the overproduction of NO and RNS can be detrimental, causing collateral damage to host tissues.[3][7] This "nitrosative stress" is implicated in the pathophysiology of numerous inflammatory diseases:
-
Sepsis: Excessive NO production contributes to the profound vasodilation and hypotension characteristic of septic shock.[4][6][16][17] While some NO is needed for bacterial killing, systemic overproduction can impair neutrophil migration to the infection site and contribute to multiple organ dysfunction.[16][17]
-
Arthritis: In septic arthritis and rheumatoid arthritis, NO contributes to joint damage and bone degradation.[16][17][18]
-
Neuroinflammation: In conditions like multiple sclerosis and Parkinson's disease, iNOS is upregulated in glial cells (microglia and astrocytes).[2][19] The resulting overproduction of NO and RNS contributes to oxidative damage, blood-brain barrier disruption, and neuronal injury.[2][4]
This dual nature of iNOS makes it a complex therapeutic target; inhibition must be carefully considered to avoid compromising necessary immune functions.
Visualization of the Dual Role of iNOS
References
- 1. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Regulation and function of inducible nitric oxide synthase during sepsis and acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of the expression of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcriptional regulation of the human iNOS gene by IL-1beta in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of iNOS gene transcription by IL-1β and IFN-γ requires a coactivator exchange mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pnas.org [pnas.org]
- 12. mdpi.com [mdpi.com]
- 13. Reactive Oxygen and Nitrogen Species Regulate Inducible Nitric Oxide Synthase Function Shifting the Balance of Nitric Oxide and Superoxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spotlights on immunological effects of reactive nitrogen species: When inflammation says nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Reactive oxygen and nitrogen species in inflammatory process] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Targeting nitric oxide as a key modulator of sepsis, arthritis and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Septic arthritis following Staphylococcus aureus infection in mice lacking inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regulation of Inducible Nitric Oxide Synthase Gene in Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Inducible Nitric Oxide Synthase (iNOS) as a Biological Target
A Note on iNOS-IN-1: Initial literature searches did not identify a specific inhibitor designated "this compound." Therefore, this guide will focus on the broader topic of inducible nitric oxide synthase (iNOS) as a biological target and the signaling pathways associated with its activity and inhibition, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
Inducible nitric oxide synthase (iNOS or NOS2) is a critical enzyme in the mammalian immune response, producing large, sustained amounts of nitric oxide (NO), a key signaling and effector molecule.[1] Unlike its constitutive isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), iNOS expression is induced by proinflammatory cytokines and microbial products.[1][2] While essential for host defense, the dysregulation and overexpression of iNOS are implicated in the pathophysiology of numerous inflammatory diseases, autoimmune disorders, neurodegenerative conditions, and cancer, making it a significant therapeutic target.[1][3][4]
Biological Target: Inducible Nitric Oxide Synthase (iNOS)
iNOS is a homodimeric enzyme that catalyzes the five-electron oxidation of a guanidino nitrogen of L-arginine to produce NO and L-citrulline.[1] This reaction requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).[1] A key regulatory feature of iNOS is its calcium-independent activity; it binds calmodulin with such high affinity that it remains active even at basal intracellular calcium levels.[1] This contrasts with eNOS and nNOS, which are regulated by calcium/calmodulin binding. Once expressed, iNOS produces NO for prolonged periods, contributing to both physiological and pathological processes.[5]
Signaling Pathways Regulating iNOS Expression
The induction of iNOS expression is tightly controlled at the transcriptional level by a convergence of signaling pathways, primarily activated by inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[1]
1. NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This is a major pathway for iNOS induction, particularly in response to LPS, TNF-α, and IL-1β.[1] Activation of Toll-like receptors (e.g., TLR4 by LPS) or cytokine receptors triggers a cascade that leads to the phosphorylation and degradation of IκB proteins. This releases the NF-κB transcription factor, allowing it to translocate to the nucleus and bind to the iNOS promoter, initiating transcription.[1][6]
2. JAK-STAT (Janus Kinase - Signal Transducer and Activator of Transcription) Pathway: The IFN-γ signaling cascade is a primary activator of this pathway for iNOS induction.[1] IFN-γ binding to its receptor activates Janus kinases (JAKs), which then phosphorylate STAT1α.[1] Phosphorylated STAT1α dimerizes and translocates to the nucleus, where it promotes the synthesis of interferon regulatory factor 1 (IRF-1). IRF-1 subsequently binds to the iNOS promoter to drive its expression.[1][2]
3. MAPK (Mitogen-Activated Protein Kinase) Pathways: Several studies have implicated the three main MAPK cascades (ERK1/2, p38, and JNK) in the regulation of iNOS expression.[3][7][8] These pathways can be activated by various iNOS inducers and act to phosphorylate downstream transcription factors that contribute to iNOS gene expression.[3][8] For instance, in some cell types, the Ras-ERK pathway can couple to the activation of NF-κB.[8] iNOS deficiency has been shown to suppress the phosphorylation of p38, ERK1/2, and JNK in response to certain stimuli.[9]
Downstream Signaling and Effects of iNOS-Derived NO
Once expressed, iNOS produces high concentrations of NO, which mediates its effects through various mechanisms.
1. cGMP-Mediated Signaling: At lower concentrations, NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP).[5] cGMP, in turn, activates protein kinase G (PKG), which can mediate vasodilation and other physiological effects.[3] However, this pathway is more characteristic of eNOS-derived NO.
2. Protein S-nitrosylation: NO can react with cysteine residues on proteins to form S-nitrosothiols, a post-translational modification known as S-nitrosylation. This can alter protein function, localization, and stability, thereby affecting a wide range of cellular processes.
3. Peroxynitrite Formation and Nitrative Stress: A major pathway for NO-mediated cytotoxicity involves its rapid reaction with superoxide anions (O₂⁻) to form peroxynitrite (ONOO⁻).[7] Peroxynitrite is a potent oxidizing and nitrating agent that can damage DNA, lipids, and proteins, leading to cellular injury and apoptosis.[5]
Quantitative Data for iNOS Inhibitors
A variety of small molecules have been developed to inhibit iNOS activity. Their potency is often expressed as the half-maximal inhibitory concentration (IC₅₀). Below is a summary of IC₅₀ values for several well-characterized iNOS inhibitors.
| Inhibitor | iNOS IC₅₀ (µM) | nNOS IC₅₀ (µM) | eNOS IC₅₀ (µM) | Selectivity (iNOS vs. others) |
| Aminoguanidine | 2.1[10] | - | - | Moderate |
| 1400W | 0.002 (human) | 1 | 50 | High for iNOS |
| L-NIL | 3.3 (murine) | 30 | 49 | Good for iNOS |
| AR-C102222 | 0.037[11] | 1[11] | >100[11] | High for iNOS |
| AR-C85016 | 0.027[11] | 12[11] | >100[11] | High for iNOS |
| FR038251 | 1.7[10] | 65 (rat) | 14 (bovine) | 38x vs nNOS, 8x vs eNOS[10] |
| FR191863 | 1.9[10] | 100 (rat) | 6.5 (bovine) | 53x vs nNOS, 3x vs eNOS[10] |
Note: IC₅₀ values can vary depending on the assay conditions, species, and enzyme source.
Experimental Protocols
The following are generalized protocols for key experiments used to assess iNOS activity and inhibition.
1. Measurement of Nitrite Production (Griess Assay)
This is the most common indirect method to measure NO production by quantifying its stable breakdown product, nitrite, in the cell culture supernatant.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and stimulate with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) in the presence or absence of the test inhibitor for 18-24 hours.[1][12]
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of supernatant with Griess reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540-550 nm.[13]
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
2. iNOS Activity Assay (Conversion of L-Arginine to L-Citrulline)
This assay directly measures the enzymatic activity of iNOS by tracking the conversion of radiolabeled L-arginine to L-citrulline.
-
Principle: iNOS converts L-arginine to L-citrulline and NO. By using [³H]L-arginine as a substrate, the formation of [³H]L-citrulline can be quantified.
-
Methodology:
-
Lysate Preparation: Prepare cell or tissue homogenates in a buffer containing protease inhibitors.[13]
-
Reaction Mixture: Prepare a reaction buffer containing the cell lysate, [³H]L-arginine, and necessary cofactors (NADPH, calmodulin, tetrahydrobiopterin).[14]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[14]
-
Stopping the Reaction: Terminate the reaction by adding an ice-cold stop buffer containing EGTA and EDTA.[14]
-
Separation: Apply the reaction mixture to a Dowex 50W (Na⁺ form) cation-exchange resin column.[14] The positively charged [³H]L-arginine will bind to the resin, while the neutral [³H]L-citrulline will flow through.
-
Quantification: Measure the radioactivity of the eluted [³H]L-citrulline using a liquid scintillation counter.[14]
-
Calculation: Calculate the iNOS activity based on the amount of [³H]L-citrulline produced per unit of time per milligram of protein.
-
Conclusion
Inducible nitric oxide synthase is a well-validated therapeutic target for a multitude of inflammatory and pathological conditions. Its expression is regulated by a complex network of signaling pathways, primarily NF-κB, JAK-STAT, and MAPKs. The high-output production of NO by iNOS leads to significant downstream effects, including nitrative stress, which can be both beneficial for host defense and detrimental in chronic disease states. The development of potent and selective iNOS inhibitors remains a key objective for therapeutic intervention, with ongoing research focused on improving isoform selectivity and clinical translatability. The experimental protocols outlined provide a foundational framework for the continued investigation and development of novel iNOS-targeting therapeutics.
References
- 1. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Regulation of Inducible Nitric Oxide Synthase (iNOS) and its Potential Role in Insulin Resistance, Diabetes and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. Signals for the induction of nitric oxide synthase in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inducible nitric oxide synthase regulates macrophage polarization via the MAPK signals in concanavalin A‐induced hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. Inhibition of Inducible Nitric Oxide Synthase Expression by a Novel Small Molecule Activator of the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expression and activity of inducible nitric oxide synthase and endothelial nitric oxide synthase correlate with ethanol-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inducible nitric oxide synthase (iNOS) activity measurement [bio-protocol.org]
iNOS-IN-1: A Technical Guide to its Function in Modulating Macrophage Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of iNOS-IN-1, a potent inhibitor of inducible nitric oxide synthase (iNOS). It details the compound's mechanism of action in modulating macrophage activity, presents key quantitative data, outlines relevant experimental protocols, and visualizes the underlying biological pathways and workflows.
Introduction: iNOS in Macrophage Biology
Macrophages are central players in the innate immune system, exhibiting remarkable plasticity to adapt to microenvironmental cues. Pro-inflammatory "M1" macrophages, typically activated by stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), are characterized by the production of high levels of pro-inflammatory cytokines and nitric oxide (NO).[1][2] This NO production is catalyzed by inducible nitric oxide synthase (iNOS, also known as NOS2), a key enzyme in the macrophage inflammatory response.[2] iNOS synthesizes large quantities of NO from L-arginine, which acts as a potent antimicrobial and pro-inflammatory molecule.[3][4] However, the sustained overproduction of NO by iNOS is also implicated in the pathophysiology of various inflammatory diseases and septic shock, making it a critical target for therapeutic intervention.[3][5]
This compound is a small molecule inhibitor designed to specifically target and suppress the activity of the iNOS enzyme. Its primary function is to reduce the high-output NO production characteristic of M1-polarized macrophages, thereby modulating their inflammatory activity.
Mechanism of Action of this compound
This compound exerts its modulatory effects on macrophages primarily by inhibiting the enzymatic activity of iNOS. This direct inhibition leads to several downstream consequences that collectively dampen the pro-inflammatory phenotype of activated macrophages.
-
Inhibition of Nitric Oxide (NO) Production: The core function of this compound is to potently block the synthesis of NO. In mouse macrophage cell lines (e.g., RAW 264.7) stimulated with LPS, this compound has been shown to reduce NO generation in a dose-dependent manner.[6]
-
Reduction of Pro-inflammatory Cytokine Expression: The inflammatory milieu is governed by a complex network of cytokines. This compound has been demonstrated to significantly inhibit the production of Interleukin-6 (IL-6), a key pro-inflammatory cytokine, in LPS-treated macrophages.[6]
-
Downregulation of iNOS Protein Expression: Beyond inhibiting its enzymatic function, this compound also appears to affect the expression levels of the iNOS protein itself. At higher concentrations, it leads to a significant reduction in iNOS protein expression in activated macrophages.[6]
Signaling Pathways Modulated by this compound
The expression of iNOS in macrophages is tightly regulated by intracellular signaling cascades initiated by inflammatory stimuli. Lipopolysaccharide (LPS), a component of the gram-negative bacterial cell wall, binds to Toll-like receptor 4 (TLR4) on the macrophage surface. This engagement triggers a signaling cascade involving adaptor proteins like MyD88, leading to the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB), and the Mitogen-Activated Protein Kinase (MAPK) pathways.[4][7] These transcription factors then bind to the promoter region of the NOS2 gene, initiating the transcription and subsequent translation of the iNOS enzyme.[4]
This compound acts downstream of these signaling events, directly inhibiting the final protein product. By preventing the production of NO, it disrupts a crucial effector molecule of the inflammatory response orchestrated by these pathways.
Caption: iNOS activation pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound on key inflammatory markers in LPS-stimulated RAW 264.7 mouse macrophages.[6]
| Concentration of this compound (µM) | Effect on NO Production | Effect on IL-6 Production | Effect on iNOS Protein Expression |
| 12.5 | Significant Reduction | Inhibition Observed | - |
| 25 | Significant Reduction | Inhibition Observed | - |
| 50 | Significant Reduction | Inhibition Observed | Significant Inhibitory Effect (p<0.01) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
Experimental Workflow Overview
The general workflow for assessing the impact of this compound on macrophage activity involves cell culture, stimulation with an inflammatory agent like LPS, treatment with the inhibitor, and subsequent analysis of key inflammatory outputs.
Caption: Workflow for evaluating this compound's effect on macrophages.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 mouse macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for Griess assay, 6-well for Western blot).
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 12.5, 25, 50 µM) for 2 hours.[6]
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubate for the desired time period (e.g., 24 hours for supernatant analysis, 12-24 hours for lysate analysis).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This colorimetric assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.
-
Nitrite Standard: Sodium nitrite (NaNO₂) to generate a standard curve.
-
-
Procedure:
-
After the treatment period, collect 50 µL of cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each sample and standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
-
Western Blot Analysis for iNOS Protein
-
Principle: This technique detects and quantifies the amount of iNOS protein in cell lysates.
-
Reagents:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary Antibody: Anti-iNOS antibody.
-
Loading Control Antibody: Anti-β-actin or Anti-GAPDH antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 13,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software and normalize to the loading control.[2]
-
Conclusion
This compound is a valuable pharmacological tool for studying the roles of iNOS and nitric oxide in macrophage-mediated inflammation. By potently inhibiting NO synthesis and subsequently reducing the expression of key inflammatory mediators like IL-6 and iNOS itself, it effectively modulates macrophage activity. The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers to utilize this compound in their investigations into inflammatory diseases, immune response, and drug development.
References
- 1. Regulation of iNOS on Immune Cells and Its Role in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of iNOS function and cellular redox state by macrophage Gch1 reveals specific requirements for tetrahydrobiopterin in NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. iNOS-mediated nitric oxide production and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
Preliminary In Vitro Efficacy of iNOS-IN-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS). Dysregulation of iNOS activity is implicated in a range of inflammatory diseases and septic shock. Consequently, the development of potent and selective iNOS inhibitors is a significant area of therapeutic research. This document provides a technical guide to the preliminary in vitro studies of iNOS-IN-1, a potent inhibitor of iNOS. The available data demonstrates its efficacy in a key cellular model of inflammation.
Core Findings at a Glance
Preliminary in vitro studies have demonstrated that this compound effectively inhibits the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages. Specifically, this compound has been shown to:
-
Reduce nitric oxide (NO) production in a dose-dependent manner.
-
Inhibit the expression of inducible nitric oxide synthase (iNOS) protein.
-
Decrease the production of the pro-inflammatory cytokine Interleukin-6 (IL-6).
These effects were observed at concentrations of 12.5, 25, and 50 µM, with a significant inhibitory effect on iNOS expression noted at 50 µM (p<0.01)[1].
Quantitative Data Summary
While dose-dependent inhibitory effects of this compound have been reported, specific quantitative data such as percentage inhibition or IC50 values for nitric oxide and IL-6 production, and precise levels of iNOS protein expression are not publicly available at this time. The following tables are structured to accommodate such data as it becomes available through further studies.
Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | This compound Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Vehicle Control (LPS only) | 0 | Data Not Available | 0% |
| This compound | 12.5 | Data Not Available | Data Not Available |
| This compound | 25 | Data Not Available | Data Not Available |
| This compound | 50 | Data Not Available | Data Not Available |
Table 2: Effect of this compound on IL-6 Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | This compound Concentration (µM) | IL-6 Concentration (pg/mL) (Mean ± SD) | % Inhibition of IL-6 Production |
| Vehicle Control (LPS only) | 0 | Data Not Available | 0% |
| This compound | 12.5 | Data Not Available | Data Not Available |
| This compound | 25 | Data Not Available | Data Not Available |
| This compound | 50 | Data Not Available | Data Not Available |
Table 3: Effect of this compound on iNOS Protein Expression in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | This compound Concentration (µM) | Relative iNOS Protein Expression (Normalized to loading control) | % Inhibition of iNOS Expression |
| Vehicle Control (LPS only) | 0 | Data Not Available | 0% |
| This compound | 12.5 | Data Not Available | Data Not Available |
| This compound | 25 | Data Not Available | Data Not Available |
| This compound | 50 | Data Not Available (p<0.01 vs. Vehicle) | Data Not Available |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary in vitro studies of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Experimental Plating: For nitric oxide and IL-6 assays, cells are seeded in 96-well plates. For Western blot analysis, cells are seeded in 6-well plates to ensure sufficient protein yield.
-
Stimulation: Macrophages are stimulated with Lipopolysaccharide (LPS) from E. coli (typically 1 µg/mL) to induce an inflammatory response and iNOS expression.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the final desired concentrations (12.5, 25, and 50 µM) for the specified incubation period (e.g., 2 hours prior to or concurrently with LPS stimulation). A vehicle control (DMSO) is run in parallel.
Nitric Oxide Production Assay (Griess Assay)
This assay quantifies nitrite, a stable and soluble breakdown product of nitric oxide.
-
Sample Collection: After the treatment period, the cell culture supernatant is collected.
-
Griess Reagent Preparation: The Griess reagent is typically a two-part solution. Part A: 1% sulfanilamide in 5% phosphoric acid. Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. The two parts are mixed in equal volumes shortly before use.
-
Reaction: An equal volume of the collected supernatant and the mixed Griess reagent are combined in a 96-well plate.
-
Incubation: The plate is incubated at room temperature for 10-15 minutes, protected from light.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The nitrite concentration in the samples is determined by comparison to a standard curve generated with known concentrations of sodium nitrite.
Interleukin-6 (IL-6) Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of IL-6 secreted into the culture medium.
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for mouse IL-6 and incubated overnight.
-
Blocking: The plate is washed and blocked with a suitable blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample and Standard Incubation: The collected cell culture supernatants and a series of IL-6 standards are added to the wells and incubated.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for mouse IL-6 is added to the wells and incubated.
-
Enzyme Conjugate: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
Substrate Addition: The plate is washed again, and a chromogenic substrate for HRP (e.g., TMB) is added. The reaction is allowed to develop in the dark.
-
Reaction Stoppage and Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read at 450 nm.
-
Quantification: The concentration of IL-6 in the samples is calculated from the standard curve.
iNOS Protein Expression Analysis (Western Blot)
This technique is used to detect and quantify the levels of iNOS protein within the cells.
-
Cell Lysis: After treatment, the cells are washed with cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for iNOS overnight at 4°C. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The membrane is washed again, and an enhanced chemiluminescence (ECL) substrate is added. The resulting light signal is detected using an imaging system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The expression of iNOS is normalized to the expression of the loading control.
Mandatory Visualizations
Caption: Experimental workflow for evaluating the in vitro efficacy of this compound.
Caption: LPS-induced iNOS signaling pathway and the inhibitory action of this compound.
References
The Anti-Inflammatory Effects of iNOS-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-inflammatory properties of iNOS-IN-1, a potent inhibitor of inducible nitric oxide synthase (iNOS). This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively inhibiting the inducible nitric oxide synthase (iNOS) enzyme. Under inflammatory conditions, various stimuli such as bacterial lipopolysaccharide (LPS) and pro-inflammatory cytokines trigger the expression of iNOS in immune cells like macrophages. This leads to a high-output production of nitric oxide (NO), a key mediator in the inflammatory cascade. Excessive NO contributes to vasodilation, tissue damage, and the perpetuation of the inflammatory response. This compound intervenes by blocking this pathological overproduction of NO, thereby mitigating the inflammatory process.
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro effects of this compound on murine macrophages (RAW 264.7 cell line).
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | Treatment Duration | Concentrations Tested (µM) | Effect on NO Production |
| This compound | RAW 264.7 | LPS | 2 hours | 12.5, 25, 50 | Significant, dose-dependent reduction |
Data sourced from MedchemExpress.
Table 2: Effect of this compound on Pro-Inflammatory Mediators
| Compound | Cell Line | Stimulant | Treatment Duration | Concentrations Tested (µM) | Effect on IL-6 Production | Effect on iNOS Protein Expression |
| This compound | RAW 264.7 | LPS | 2 hours | 12.5, 25, 50 | Dose-dependent inhibition | Significant inhibition at 50 µM (p<0.01) |
Data sourced from MedchemExpress.
Note: Specific IC50 values and detailed dose-response curves for this compound are not currently available in the public domain. Furthermore, no in vivo studies detailing the efficacy, dosage, or pharmacokinetic profile of this compound have been identified.
Signaling Pathways
The expression of iNOS is a tightly regulated process involving multiple pro-inflammatory signaling cascades. This compound acts downstream of these pathways by directly inhibiting the final enzyme product.
Upstream Regulation of iNOS Expression
Pro-inflammatory stimuli, such as LPS, activate cell surface receptors like Toll-like receptor 4 (TLR4). This initiates a cascade of intracellular signaling events, primarily through the NF-κB and MAPK pathways, which converge on the nucleus to promote the transcription of the NOS2 gene, which encodes the iNOS enzyme.
Mechanism of this compound Action
This compound acts at the protein level. Following the translation of iNOS mRNA, the active iNOS enzyme catalyzes the conversion of L-arginine to L-citrulline and NO. This compound inhibits this enzymatic activity, thereby blocking the production of NO and its subsequent pro-inflammatory effects.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound's anti-inflammatory effects, based on standard protocols used in the field.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Experimental Plating: Cells are seeded in appropriate multi-well plates (e.g., 96-well for viability assays, 24-well for NO assays) at a density of 5 x 10⁵ cells/mL and allowed to adhere overnight.
-
Treatment Protocol: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 12.5, 25, 50 µM) or vehicle control (e.g., DMSO). After a pre-incubation period (e.g., 1-2 hours), inflammation is induced by adding LPS (e.g., 1 µg/mL). The cells are then incubated for a specified period (e.g., 24 hours) before analysis.
Nitric Oxide Production (Griess Assay)
This assay quantifies nitrite (NO₂⁻), a stable and soluble breakdown product of NO, in the cell culture supernatant.
-
Reagent Preparation:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Standard: Sodium nitrite (NaNO₂) solution, serially diluted to create a standard curve (e.g., 0-100 µM).
-
-
Procedure:
-
After the treatment period, collect 100 µL of cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent (prepared by mixing equal volumes of Reagent A and Reagent B immediately before use) to each supernatant sample.
-
Incubate the mixture for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in each sample by comparing its absorbance to the standard curve.
-
iNOS Protein Expression (Western Blot)
This technique is used to detect and quantify the amount of iNOS protein in cell lysates.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the total protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensity using densitometry software. Normalize iNOS expression to a loading control protein (e.g., β-actin or GAPDH).
-
Experimental Workflow Diagram
An In-depth Technical Guide to iNOS Enzyme Kinetics and Regulation by Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inducible nitric oxide synthase (iNOS or NOS2) is a critical enzyme in the mammalian immune response, producing large, sustained amounts of nitric oxide (NO) to combat pathogens. However, the dysregulation of iNOS activity is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, making it a key target for therapeutic intervention. This guide provides a comprehensive overview of iNOS enzyme kinetics, its catalytic mechanism, and the landscape of its inhibition. It includes quantitative kinetic data, detailed experimental protocols for activity and inhibition assays, and visual representations of key pathways to facilitate a deeper understanding for researchers and drug development professionals.
iNOS Structure and Catalytic Function
Inducible NOS is a homodimeric enzyme, with each monomer comprising two primary domains: a C-terminal reductase domain and an N-terminal oxygenase domain.[1] The reductase domain binds NADPH and contains flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN) as cofactors, which facilitate the transfer of electrons. The oxygenase domain houses a heme prosthetic group and binding sites for the substrate L-arginine and the essential cofactor (6R)-5,6,7,8-tetrahydrobiopterin (H4B).[1][2] Electron flow proceeds from NADPH through FAD and FMN in the reductase domain to the heme center in the oxygenase domain of the opposing monomer.[2] Unlike its constitutive counterparts, neuronal NOS (nNOS) and endothelial NOS (eNOS), iNOS binds calmodulin so tightly that its activity is essentially independent of intracellular calcium concentrations.[2]
The catalytic activity of iNOS is primarily regulated at the transcriptional level. Pro-inflammatory stimuli, such as bacterial lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), trigger signaling cascades that lead to the robust expression of the iNOS protein.
The iNOS Catalytic Cycle
The synthesis of nitric oxide by iNOS is a two-step oxidative process:
-
Hydroxylation of L-arginine: In the first step, L-arginine is hydroxylated to form the intermediate, Nω-hydroxy-L-arginine (NOHA). This reaction consumes one molecule of O2 and requires electrons derived from NADPH.[1][2]
-
Oxidation of NOHA: The enzyme-bound NOHA is then oxidized in a second mono-oxygenation step to yield L-citrulline and nitric oxide (NO). This step also consumes one molecule of O2 and requires NADPH-derived electrons.[1][2]
The overall stoichiometry for the reaction is: 2 L-arginine + 3 NADPH + 3 H+ + 4 O2 → 2 L-citrulline + 2 NO + 4 H2O + 3 NADP+
iNOS Enzyme Kinetics
The efficiency and rate of the iNOS-catalyzed reaction are described by standard Michaelis-Menten kinetics. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and is inversely related to the enzyme's affinity for that substrate.
Kinetic Parameters
The kinetic parameters of iNOS can vary depending on the species and the specific experimental conditions. Below is a summary of reported Km values for the primary substrate, L-arginine.
| Substrate/Cofactor | Organism | Km (µM) | Vmax (nmol/min/mg) |
| L-Arginine | Human | 2.2 - 22 | Not consistently reported |
| Mouse | 2.3 - 14 | Not consistently reported | |
| Rat | 19 - 32 | Not consistently reported |
Table 1: Summary of reported Michaelis-Menten constants (Km) for L-arginine for iNOS from various species. Vmax values are highly dependent on the purity and activity of the enzyme preparation and are therefore not consistently reported across studies.
Regulation of iNOS Expression and Activity
Transcriptional Regulation by Pro-inflammatory Stimuli
The expression of iNOS is tightly controlled at the transcriptional level. In macrophages, the synergistic action of LPS and IFN-γ is a potent inducer of iNOS.
-
LPS Signaling: LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that activates transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3]
-
IFN-γ Signaling: IFN-γ binds to its receptor, activating the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway. This leads to the phosphorylation and nuclear translocation of STAT1α.[4]
-
Synergy: The combination of these pathways leads to the binding of multiple transcription factors, including NF-κB, STAT1α, and Interferon Regulatory Factor-1 (IRF-1), to the iNOS promoter, driving high levels of gene expression.[3] Mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK, also play a modulatory role in this process.[5]
Regulation by Inhibitors
Given the role of iNOS in inflammatory diseases, the development of selective inhibitors is a major focus of drug discovery. Inhibitors can be broadly classified based on their mechanism of action.
-
Arginine Analogs (Competitive Inhibitors): These compounds, such as N-monomethyl-L-arginine (L-NMMA) and aminoguanidine, structurally resemble L-arginine and compete for binding to the active site.
-
Mechanism-Based Inactivators: Some inhibitors are processed by the enzyme to form a reactive species that covalently modifies and irreversibly inactivates the enzyme.
-
Dimerization Inhibitors: These compounds prevent the association of iNOS monomers, which is essential for catalytic activity.[1]
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki).
| Inhibitor | Type | Target Organism | IC50 (µM) | Ki (µM) |
| Aminoguanidine | Arginine Analog | Mouse | 2.1 | - |
| L-N(1-iminoethyl)lysine (L-NIL) | Arginine Analog | - | - | - |
| 1400W | Arginine Analog | - | - | - |
| FR038251 | Novel Heterocycle | Mouse | 1.7 | - |
| FR038470 | Novel Heterocycle | Mouse | 8.8 | - |
| FR191863 | Novel Heterocycle | Mouse | 1.9 | - |
Experimental Protocols
iNOS Activity Assay: The [¹⁴C]L-Arginine to [¹⁴C]L-Citrulline Conversion Assay
This is the gold standard for measuring NOS activity. It directly quantifies the enzymatic conversion of L-arginine to L-citrulline.
Principle: The assay measures the formation of radiolabeled L-citrulline from radiolabeled L-arginine. L-arginine is a cationic amino acid, while L-citrulline is neutral. This charge difference allows for their separation by cation-exchange chromatography.
Materials:
-
Enzyme source (purified iNOS or cell/tissue homogenate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT)
-
Cofactor solution (NADPH, H4B, Calmodulin, CaCl2)
-
Substrate: [¹⁴C]L-arginine (or [³H]L-arginine) mixed with unlabeled L-arginine
-
Stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)
-
Cation-exchange resin (e.g., Dowex 50W-X8, Na+ form)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare reaction tubes on ice. To each tube, add the assay buffer, cofactor solution, and enzyme source.
-
Initiation: Pre-warm the tubes to 37°C for 5 minutes. Initiate the reaction by adding the [¹⁴C]L-arginine substrate solution.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is within the linear range.
-
Termination: Stop the reaction by adding ice-cold stop buffer.
-
Separation: Apply the entire reaction mixture to a column containing equilibrated cation-exchange resin.
-
Elution: Wash the column with water. The positively charged [¹⁴C]L-arginine will bind to the resin, while the neutral [¹⁴C]L-citrulline will flow through.
-
Quantification: Collect the eluate in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculation: Calculate the amount of [¹⁴C]L-citrulline formed based on the specific activity of the [¹⁴C]L-arginine and compare to a standard curve.
Protocol for IC50 Determination of an iNOS Inhibitor
Principle: The IC50 is the concentration of an inhibitor that reduces the activity of an enzyme by 50% under specified assay conditions. It is determined by measuring enzyme activity across a range of inhibitor concentrations.
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor in the assay buffer or an appropriate solvent (e.g., DMSO).
-
Set up Assay: Perform the iNOS activity assay as described in section 5.1. For each inhibitor concentration, set up replicate tubes. Include a "no inhibitor" control (vehicle control) and a "no enzyme" blank.
-
Pre-incubation: Add the varying concentrations of the inhibitor to the reaction tubes containing the enzyme, buffer, and cofactors. Pre-incubate for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate and Run Assay: Initiate the reaction by adding the [¹⁴C]L-arginine substrate and proceed with the incubation, termination, separation, and quantification steps as previously described.
-
Data Analysis:
-
Calculate the percentage of iNOS activity for each inhibitor concentration relative to the vehicle control (which represents 100% activity).
-
Plot the percent activity (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).
-
The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[7]
-
Conclusion
The inducible nitric oxide synthase is a complex, highly regulated enzyme central to the innate immune response. Its powerful catalytic activity, while beneficial for host defense, can contribute significantly to the pathology of inflammatory and autoimmune disorders when dysregulated. A thorough understanding of its kinetic properties, catalytic mechanism, and the ways in which it can be inhibited is paramount for the rational design and development of novel therapeutics. The data and protocols presented in this guide offer a foundational resource for researchers aiming to investigate iNOS and explore its potential as a therapeutic target.
References
- 1. Thermodynamic Characterization of Five Key Kinetic Parameters that Define Neuronal Nitric Oxide Synthase Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signalling events involved in interferon-γ-inducible macrophage nitric oxide generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IFN-gamma + LPS induction of iNOS is modulated by ERK, JNK/SAPK, and p38(mapk) in a mouse macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. courses.edx.org [courses.edx.org]
iNOs-IN-1 as a chemical probe for nitric oxide research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Inducible nitric oxide synthase (iNOS or NOS2) is a critical enzyme in the inflammatory cascade, responsible for the production of large, sustained amounts of nitric oxide (NO), a key signaling and effector molecule. Dysregulation of iNOS activity is implicated in a wide range of pathological conditions, including chronic inflammation, sepsis, and neurodegenerative diseases. Consequently, the development of potent and selective iNOS inhibitors is of significant interest for both basic research and therapeutic applications. iNOS-IN-1 is a chemical probe designed to be a potent inhibitor of iNOS, enabling the investigation of the physiological and pathological roles of iNOS-derived NO. This technical guide provides a comprehensive overview of this compound, including its known biological effects, experimental protocols for its use, and a discussion of the signaling pathways it can help to elucidate.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Alternative Name | YPW[1] |
| Molecular Formula | C₂₅H₃₀N₄O₅ |
| Molecular Weight | 466.53 g/mol |
| Appearance | A solid powder |
| Storage | Store at -20°C for up to 2 years as a powder. In DMSO, store at 4°C for up to 2 weeks or at -80°C for up to 6 months. |
Mechanism of Action and Biological Activity
This compound is characterized as a potent inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Its primary mechanism of action is the suppression of iNOS activity, thereby reducing the production of nitric oxide. In cellular models, particularly in lipopolysaccharide (LPS)-stimulated mouse macrophages (RAW 264.7 cells), this compound has been shown to exert significant anti-inflammatory effects.
Inhibition of Nitric Oxide Production
Treatment of LPS-stimulated RAW 264.7 macrophages with this compound leads to a dose-dependent reduction in nitric oxide generation.[1] Significant inhibition of NO production has been observed at concentrations of 12.5, 25, and 50 µM.[1]
Inhibition of iNOS and IL-6 Expression
Beyond its direct inhibitory effect on iNOS enzyme activity, this compound also suppresses the expression of the iNOS protein in LPS-treated RAW 264.7 mouse macrophages.[1] Furthermore, it has been demonstrated to inhibit the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) in the same cell line.[1] A significant inhibitory effect on LPS-induced iNOS expression was observed at a concentration of 50 µM.[1]
Quantitative Data and Selectivity Profile
A critical aspect of a chemical probe's utility is its selectivity for the intended target over other related proteins. In the case of NOS inhibitors, selectivity is assessed by comparing the inhibitory potency (typically as IC50 values) against the three main NOS isoforms: inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS).
Despite extensive searches of publicly available scientific literature, patents, and supplier datasheets, specific IC50 values for this compound against iNOS, eNOS, and nNOS could not be located. While described as a "potent" iNOS inhibitor, the quantitative data required to create a detailed selectivity profile is not available in the public domain at the time of this writing.
The following table summarizes the available qualitative and semi-quantitative information for this compound.
| Target | Activity | Cell Line | Concentrations Tested | Reference |
| iNOS | Potent inhibitor | - | Not specified | [1][2] |
| NO Production | Dose-dependent reduction | RAW 264.7 (mouse macrophages) | 12.5, 25, 50 µM | [1] |
| iNOS Expression | Significant inhibition | RAW 264.7 (mouse macrophages) | 50 µM | [1] |
| IL-6 Production | Inhibition | RAW 264.7 (mouse macrophages) | 12.5, 25, 50 µM | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound. These are generalized protocols and may require optimization for specific experimental conditions.
Measurement of Nitric Oxide Production (Griess Assay) in RAW 264.7 Macrophages
Objective: To quantify the effect of this compound on nitric oxide production by measuring the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO₂) standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50 µM) for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) to the wells containing this compound. Include a vehicle control (e.g., DMSO) and an LPS-only control.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Standard Curve: Prepare a serial dilution of the sodium nitrite standard (e.g., from 100 µM to 0 µM) in cell culture medium.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
Analysis of iNOS Protein Expression by Western Blot
Objective: To determine the effect of this compound on the protein levels of iNOS in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
6-well cell culture plates
-
LPS
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against iNOS
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Treat the cells with this compound and/or LPS as described in the Griess assay protocol.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against iNOS overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the iNOS protein levels to the loading control.
Measurement of Interleukin-6 (IL-6) Production by ELISA
Objective: To quantify the effect of this compound on the secretion of the pro-inflammatory cytokine IL-6 from LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
24-well cell culture plates
-
LPS
-
This compound
-
Mouse IL-6 ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate and treat with this compound and/or LPS as described in the previous protocols.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.
-
ELISA: Perform the IL-6 ELISA according to the manufacturer's instructions. This typically involves the following steps:
-
Adding standards and samples to a microplate pre-coated with an anti-mouse IL-6 antibody.
-
Incubating to allow IL-6 to bind to the immobilized antibody.
-
Washing the plate to remove unbound substances.
-
Adding a biotin-conjugated anti-mouse IL-6 antibody.
-
Incubating and washing.
-
Adding a streptavidin-HRP conjugate.
-
Incubating and washing.
-
Adding a substrate solution to develop a color reaction.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculation: Calculate the concentration of IL-6 in the samples by comparing their absorbance to the standard curve generated with recombinant mouse IL-6.
Signaling Pathways
iNOS expression is tightly regulated by a complex network of intracellular signaling pathways, primarily activated by pro-inflammatory stimuli such as LPS and cytokines. The use of this compound can help to dissect the downstream consequences of iNOS activity within these pathways.
LPS-Induced NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation and plays a crucial role in the induction of iNOS. Upon stimulation with LPS, a signaling cascade is initiated that leads to the activation of NF-κB and its translocation to the nucleus, where it binds to the promoter of the Nos2 gene and drives its transcription.
LPS-Induced MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are also activated by LPS and contribute to the regulation of iNOS expression. These pathways can influence iNOS transcription through the activation of other transcription factors, such as AP-1, and can also modulate the stability of iNOS mRNA.
Conclusion
This compound is a valuable chemical probe for studying the roles of iNOS in inflammatory processes. Its ability to potently inhibit iNOS activity and expression, as well as downstream inflammatory mediators like IL-6, makes it a useful tool for in vitro investigations. While the lack of publicly available IC50 data currently limits a definitive assessment of its selectivity, the provided experimental protocols and pathway diagrams offer a solid foundation for researchers to utilize this compound in their studies of nitric oxide signaling and inflammation. Further characterization of its selectivity profile will be crucial for its broader application and the interpretation of experimental results.
References
Methodological & Application
Application Notes and Protocols for iNOs-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) upon stimulation by pro-inflammatory cytokines and microbial products like lipopolysaccharide (LPS). While NO is a crucial signaling molecule and mediator of host defense, its overproduction by iNOS is implicated in the pathophysiology of various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and septic shock. Therefore, selective inhibition of iNOS is a promising therapeutic strategy for these conditions.
iNOS-IN-1 (also known as YPW) is a potent and selective inhibitor of iNOS. It effectively reduces the generation of nitric oxide in inflammatory settings by targeting the activity of the iNOS enzyme.[1] Furthermore, this compound has been shown to downregulate the expression of pro-inflammatory cytokines, such as IL-6, and iNOS itself in murine macrophages stimulated with LPS.[1] These characteristics make this compound a valuable tool for in vitro studies of inflammation and a potential starting point for the development of novel anti-inflammatory therapeutics.
This document provides a detailed protocol for an in vitro assay to evaluate the inhibitory activity of this compound on LPS-induced nitric oxide production in the murine macrophage cell line, RAW 264.7.
Signaling Pathway of iNOS Induction and Inhibition
The diagram below illustrates the signaling pathway leading to the production of nitric oxide by iNOS in macrophages upon stimulation with LPS, and the point of inhibition by this compound.
Caption: LPS-induced iNOS signaling pathway and inhibition by this compound.
Data Presentation
| Compound | Target | Assay System | Potency | Reference |
| This compound (YPW) | iNOS | LPS-stimulated RAW 264.7 cells | Effective concentrations: 12.5, 25, and 50 µM | [1] |
| Aminoguanidine | iNOS | Murine iNOS enzyme assay | IC50: 2.1 µM | [2] |
| FR038251 | iNOS | Murine iNOS enzyme assay | IC50: 1.7 µM | [2] |
| FR191863 | iNOS | Murine iNOS enzyme assay | IC50: 1.9 µM | [2] |
Experimental Protocols
In Vitro Assay for iNOS Inhibition in RAW 264.7 Macrophages
This protocol details the steps to measure the inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 cells using the Griess assay. The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable and quantifiable metabolite of NO in cell culture supernatant.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO₂)
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow Diagram:
Caption: Workflow for the in vitro iNOS inhibition assay.
Procedure:
1. Cell Culture and Seeding: a. Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. b. Seed the cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well. c. Incubate the plate for 24 hours to allow the cells to adhere.
2. Compound Treatment and LPS Stimulation: a. Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 12.5, 25, 50 µM). Ensure the final DMSO concentration in all wells is less than 0.1%. b. As a vehicle control, prepare medium with the same final concentration of DMSO. c. After the 24-hour incubation, carefully remove the medium from the wells. d. Add 100 µL of medium containing the different concentrations of this compound or the vehicle control to the respective wells. e. Incubate the plate for 1 hour. f. Prepare a stock solution of LPS in sterile PBS. Dilute the LPS stock in cell culture medium to a working concentration of 2 µg/mL. g. Add 100 µL of the LPS working solution to the wells pre-treated with this compound and the vehicle control. For the negative control wells (unstimulated), add 100 µL of fresh medium without LPS. h. Incubate the plate for an additional 24 hours.
3. Nitrite Measurement using Griess Assay: a. Preparation of Nitrite Standards: i. Prepare a 100 µM sodium nitrite stock solution in cell culture medium. ii. Create a serial dilution of the nitrite stock solution in fresh culture medium to generate a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM). b. Griess Reaction: i. After the 24-hour incubation with LPS, carefully transfer 50 µL of the cell culture supernatant from each well of the cell plate to a new 96-well plate. ii. Add 50 µL of each nitrite standard to separate wells in the new plate. iii. Add 50 µL of Griess Reagent Component A (1% sulfanilamide in 5% phosphoric acid) to all wells containing supernatant and standards. iv. Incubate the plate at room temperature for 10 minutes, protected from light. v. Add 50 µL of Griess Reagent Component B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to all wells. vi. Incubate the plate at room temperature for another 10 minutes, protected from light. c. Absorbance Measurement: i. Measure the absorbance of the samples and standards at 540 nm using a microplate reader.
4. Data Analysis: a. Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations. b. Determine the nitrite concentration in each experimental sample by interpolating their absorbance values from the standard curve. c. Calculate the percentage of iNOS inhibition for each concentration of this compound using the following formula:
Conclusion
The protocol described provides a robust and reproducible method for evaluating the in vitro efficacy of this compound. This assay is a fundamental tool for researchers investigating the role of iNOS in inflammatory processes and for the initial screening and characterization of potential iNOS inhibitors. The potent and selective nature of this compound makes it an excellent positive control for such experiments and a valuable pharmacological tool for elucidating the downstream effects of iNOS activity in various cellular models.
References
Application Notes and Protocols for iNOS-IN-1 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO), a key signaling and effector molecule. Dysregulation of iNOS is implicated in a range of inflammatory diseases and cancer, making it a significant target for therapeutic intervention. iNOS-IN-1, also known as YPW, has been identified as a potent inhibitor of iNOS. These application notes provide a summary of its known effects and a generalized protocol for its application in research, based on available data and standard practices for similar compounds.
Note: As of the latest literature review, specific in vivo dosage and administration data for this compound in mouse models have not been published. The following protocols are based on the available in vitro data and general guidelines for the administration of small molecule inhibitors in mice. Researchers should perform initial dose-finding and toxicity studies to determine the optimal and safe dosage for their specific mouse model and experimental goals.
Mechanism of Action
This compound is a potent inhibitor of inducible nitric oxide synthase. In in vitro studies using mouse macrophages (RAW 264.7 cells), this compound has been shown to dose-dependently inhibit the production of nitric oxide induced by lipopolysaccharide (LPS)[1]. Furthermore, it significantly suppresses the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and the iNOS protein itself[1]. This demonstrates its anti-inflammatory properties by targeting the iNOS pathway.
iNOS Signaling Pathway and Point of Intervention
The induction of iNOS and subsequent production of nitric oxide is a complex process involving multiple signaling pathways, often initiated by inflammatory stimuli like LPS and cytokines. A simplified representation of this pathway and the inhibitory action of this compound is depicted below.
Caption: Simplified iNOS signaling pathway and the inhibitory action of this compound.
Quantitative Data
As no specific in vivo studies for this compound are available, the following table summarizes its in vitro efficacy. This data can serve as a starting point for estimating potential effective concentrations in vivo.
| Parameter | Cell Line | Concentration | Effect | Reference |
| NO Production | RAW 264.7 (mouse macrophages) | 12.5, 25, 50 µM | Significant reduction in LPS-induced NO production | [1] |
| IL-6 Production | RAW 264.7 (mouse macrophages) | 12.5, 25, 50 µM | Inhibition of LPS-induced IL-6 production | [1] |
| iNOS Protein Expression | RAW 264.7 (mouse macrophages) | 50 µM | Significant inhibition of LPS-induced iNOS expression | [1] |
For reference, the table below provides dosage and administration details for other selective iNOS inhibitors that have been used in mouse models. This may help in the design of initial studies for this compound.
| Compound | Mouse Model | Dosage | Administration Route | Reference |
| 1400W | Surfactant Protein D-deficient mice | 10 mg/kg/day | Intraperitoneal (i.p.) injection or subcutaneous (s.c.) osmotic pump | |
| L-nil | Human melanoma xenograft (NOD/SCID mice) | 0.15% in drinking water | Oral |
Experimental Protocols
The following are generalized protocols for the preparation and administration of a novel small molecule inhibitor like this compound in a mouse model of inflammation. It is imperative to conduct preliminary studies to determine the appropriate vehicle, dosage, and administration route for this compound.
Formulation and Preparation of Dosing Solution
The solubility of this compound in common vehicles for in vivo administration should be determined. A typical starting point for formulation development is as follows:
-
Solubility Testing: Test the solubility of this compound in various biocompatible solvents such as sterile saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), and solutions containing co-solvents like polyethylene glycol (PEG), propylene glycol, or Tween 80.
-
Vehicle Selection: Choose a vehicle that provides good solubility and is well-tolerated by the animals. For intraperitoneal or intravenous injections, the final concentration of organic solvents like DMSO should typically be kept low (e.g., <5-10%) to avoid toxicity. For oral administration, formulations in corn oil or a suitable aqueous suspension may be considered.
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
If using a solvent like DMSO, first dissolve the compound in a small volume of DMSO.
-
Gradually add the co-solvent (e.g., PEG400) and/or the aqueous component (e.g., saline or PBS) while vortexing or sonicating to ensure complete dissolution.
-
The final solution should be clear and free of precipitation. If a suspension is required, ensure it is homogenous before each administration.
-
Prepare the dosing solution fresh daily unless stability data indicates otherwise.
-
Sterile filter the solution through a 0.22 µm filter if administering via a parenteral route.
-
Administration in a Mouse Model of LPS-Induced Inflammation
This protocol describes a general workflow for evaluating the efficacy of this compound in a common model of systemic inflammation.
Caption: General experimental workflow for evaluating this compound in an LPS-induced mouse model.
Detailed Steps:
-
Animal Acclimatization: Acclimatize mice (e.g., C57BL/6, 8-10 weeks old) for at least one week under standard laboratory conditions.
-
Grouping: Randomly assign mice to different treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose). A typical group size is 6-10 mice.
-
Pre-treatment: Administer the prepared this compound dosing solution or the vehicle control via the chosen route (e.g., intraperitoneal injection, oral gavage). The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg for oral gavage, 5 mL/kg for i.p. injection).
-
LPS Challenge: After a suitable pre-treatment time (e.g., 1-2 hours), induce systemic inflammation by administering a predetermined dose of LPS (e.g., 1-10 mg/kg) via intraperitoneal injection.
-
Monitoring: Observe the mice for clinical signs of inflammation and distress at regular intervals.
-
Sample Collection: At a defined endpoint (e.g., 6, 12, or 24 hours post-LPS challenge), euthanize the mice and collect blood and tissues for analysis.
-
Analysis:
-
Cytokine Levels: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the serum using ELISA.
-
Nitric Oxide Production: Quantify the levels of nitrite and nitrate (stable metabolites of NO) in the plasma using the Griess assay.
-
iNOS Expression: Analyze the expression of iNOS protein in relevant tissues (e.g., liver, lung, spleen) by Western blotting or immunohistochemistry.
-
Safety and Toxicology Considerations
Prior to efficacy studies, it is crucial to conduct a preliminary dose-range finding study to determine the maximum tolerated dose (MTD) of this compound. This involves administering escalating doses of the compound to small groups of mice and monitoring for any signs of toxicity, such as weight loss, behavioral changes, or mortality, over a period of several days.
Conclusion
This compound is a promising potent inhibitor of iNOS with demonstrated anti-inflammatory effects in vitro. While specific in vivo data is currently lacking, the provided general protocols and information on similar compounds offer a framework for researchers to design and conduct their own in vivo studies. Careful dose-finding and formulation development will be critical first steps in evaluating the therapeutic potential of this compound in mouse models of disease.
References
preparing iNOs-IN-1 stock solution and working concentrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
iNOs-IN-1 is a potent inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory and pathological processes. Overproduction of nitric oxide (NO) by iNOS can lead to tissue damage and contribute to the pathophysiology of diseases such as arthritis, inflammatory bowel disease, and septic shock. These application notes provide detailed protocols for the preparation of this compound stock solutions and guidance on determining appropriate working concentrations for in vitro cellular assays.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 466.53 g/mol | [1][2][3] |
| CAS Number | Not explicitly found for "this compound (YPW)", but a related inhibitor "NOS-IN-1" has CAS 165383-72-2. Researchers should verify the specific CAS for their compound. | [4] |
| Appearance | Solid powder | [5] |
Solubility and Stock Solution Preparation
Proper preparation of a stock solution is critical for accurate and reproducible experimental results.
Solubility Data
Based on available data from commercial suppliers, this compound is soluble in dimethyl sulfoxide (DMSO). While a maximum solubility has not been formally published, it is commonly supplied as a 10 mM stock solution in DMSO, indicating good solubility at this concentration.[5]
| Solvent | Concentration | Notes |
| DMSO | ≥ 10 mM | Recommended solvent for stock solutions. |
| Ethanol | Information not available | Not recommended without further solubility testing. |
| Water | Insoluble or poorly soluble | Not recommended for primary stock solutions. |
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before use.
-
Weigh this compound: Accurately weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.46653 mg of this compound (Molecular Weight = 466.53 g/mol ).
-
Calculation: (10 mmol/L) * (1 L / 1000 mL) * (466.53 g/mol ) * (1000 mg/g) = 0.46653 mg/mL
-
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed powder. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A stock solution stored at -80°C is stable for up to 6 months, while at -20°C, it is stable for up to 1 month.[5]
Working Concentrations in Cellular Assays
The optimal working concentration of this compound will vary depending on the cell type, assay conditions, and experimental objectives. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Recommended Starting Concentrations
Based on published data, working concentrations in the range of 12.5 µM to 50 µM have been shown to be effective in reducing NO production and inhibiting iNOS expression in LPS-stimulated RAW 264.7 macrophage cells.[5]
| Cell Type | Assay | Effective Concentration Range | Reference |
| RAW 264.7 macrophages | NO production (Griess assay), iNOS protein expression (Western blot) | 12.5 - 50 µM | [5] |
Protocol for Preparing Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the 10 mM stock solution in the appropriate cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 50 µM working solution:
-
Calculation: (10 mM) * V1 = (50 µM) * (1 mL)
-
Convert units: (10,000 µM) * V1 = (50 µM) * (1 mL)
-
V1 = 5 µL of 10 mM stock solution
-
-
Prepare Working Solution: Add the calculated volume of the stock solution to the appropriate volume of cell culture medium. For the example above, add 5 µL of the 10 mM stock solution to 995 µL of cell culture medium.
-
Mix Thoroughly: Gently mix the working solution by pipetting up and down or by gentle vortexing.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, to account for any potential effects of the solvent on the cells.
Experimental Workflow for this compound Solution Preparation
References
Application Notes and Protocols for iNOS-IN-1 in LPS-Induced Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Its recognition by host cells, primarily macrophages, triggers a signaling cascade that leads to the production of numerous pro-inflammatory mediators. A key enzyme in this response is the inducible nitric oxide synthase (iNOS), which produces large quantities of nitric oxide (NO).[1][2] While NO is a crucial molecule for host defense, its overproduction during severe inflammation or septic shock can lead to cellular damage, vasodilation, and tissue injury.[2]
The signaling pathway initiated by LPS involves its binding to Toll-like receptor 4 (TLR4), which subsequently activates transcription factors such as Nuclear Factor-kappa B (NF-κB).[3] Activated NF-κB translocates to the nucleus and drives the transcription of pro-inflammatory genes, including NOS2 (the gene encoding iNOS), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[3]
Targeting the iNOS pathway is a key therapeutic strategy for mitigating the damaging effects of excessive inflammation. iNOS-IN-1 is a potent, peptide-based inhibitor of inducible nitric oxide synthase.[4] It has been demonstrated to effectively reduce the production of NO and IL-6 in LPS-stimulated macrophages by inhibiting the expression of the iNOS enzyme.[4][5][6] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of LPS-induced inflammation.
Mechanism of Action of this compound
This compound, also known as YPW, is a tri-peptide that acts as a potent inhibitor of iNOS.[4] Its primary mechanism in an LPS-induced inflammation model is the suppression of iNOS protein expression. By reducing the amount of available iNOS enzyme, this compound effectively decreases the catalytic conversion of L-arginine to nitric oxide.[4] Furthermore, studies have shown that this compound also inhibits the production of the pro-inflammatory cytokine IL-6 in a dose-dependent manner in mouse macrophages.[4][6][7] This dual action on both NO and a key cytokine makes it a valuable tool for studying and potentially controlling inflammatory responses.
Caption: LPS-induced iNOS signaling pathway and the inhibitory action of this compound.
Data Presentation
Quantitative data for this compound and representative data for other selective iNOS inhibitors are summarized below for easy reference and comparison.
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Alternate Name | YPW | [4] |
| Mechanism | Potent iNOS Inhibitor | [4][5] |
| Molecular Formula | C25H30N4O5 | [8] |
| Molecular Weight | 466.53 g/mol |[8] |
Table 2: In Vitro Efficacy of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Concentration | Pre-treatment Time | Effect | Reference |
|---|---|---|---|
| 12.5, 25, 50 µM | 2 hours | Significantly reduces NO production in a dose-dependent manner. | [4] |
| 12.5, 25, 50 µM | 2 hours | Inhibits IL-6 production. | [4] |
| 50 µM | 2 hours | Significantly inhibits iNOS protein expression. |[4] |
Table 3: Example In Vivo Dosing for Selective iNOS Inhibitors (for reference in study design)
| Inhibitor | Animal Model | Dose | Route | Effect | Reference |
|---|---|---|---|---|---|
| L-NIL | Rat | 3 mg/kg | i.v. | Reversed LPS-induced decrease in Glomerular Filtration Rate (GFR). | [9] |
| 1400W | Mouse | 10 mg/kg | i.p. | Rescued ~50% of Txnip-/- mice from LPS-induced endotoxic shock. | [10] |
| Aminoguanidine | Rat | 50, 100, 150 mg/kg | i.p. | Attenuated LPS-induced hepatotoxicity and lung inflammation. |[11][12] |
Experimental Protocols
In Vitro Model: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol details the use of this compound to inhibit LPS-induced NO and cytokine production in a murine macrophage cell line.
Caption: Experimental workflow for the in vitro LPS-induced inflammation model.
A. Materials and Reagents
-
RAW 264.7 murine macrophage cell line
-
This compound (prepare stock solution in DMSO, e.g., 50 mM)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Griess Reagent Kit
-
Mouse IL-6 ELISA Kit
-
MTT or XTT Cell Viability Assay Kit
-
RIPA Lysis Buffer with Protease Inhibitors
-
Primary antibody: anti-iNOS
-
Secondary HRP-conjugated antibody
-
ECL Substrate
-
Sterile 96-well and 6-well culture plates
B. Protocol Steps
-
Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells into appropriate plates. For NO and viability assays, use a 96-well plate at a density of 5 x 10⁴ cells/well. For Western blotting, use a 6-well plate at a density of 1 x 10⁶ cells/well. Allow cells to adhere for 24 hours.
-
Pre-treatment: Prepare working solutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add the medium containing various concentrations of this compound (e.g., 12.5, 25, 50 µM) and a vehicle control (medium with DMSO).
-
Incubation: Incubate the cells for 2 hours.
-
LPS Stimulation: Add LPS directly to the wells to a final concentration of 1 µg/mL. Include a negative control group with no LPS stimulation.
-
Final Incubation: Incubate the plates for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Carefully collect 50 µL of supernatant from each well of the 96-well plate.
-
Perform the Griess assay according to the manufacturer's instructions to measure nitrite concentration, which is a stable indicator of NO production.
-
-
IL-6 Measurement (ELISA):
-
Collect an additional aliquot of supernatant.
-
Perform the IL-6 ELISA according to the manufacturer's protocol.
-
-
Cell Viability Assay:
-
After removing the supernatant, perform an MTT or XTT assay on the remaining cells in the 96-well plate as per the kit's instructions to assess any cytotoxicity of the inhibitor.
-
-
Western Blot for iNOS:
-
Wash cells in the 6-well plate with ice-cold PBS.
-
Lyse the cells using RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE, transfer to a PVDF membrane, and probe with primary anti-iNOS antibody followed by a secondary HRP-conjugated antibody.
-
Visualize bands using an ECL substrate.
-
In Vivo Model: LPS-Induced Systemic Inflammation in Mice (Template Protocol)
This protocol provides a general framework for inducing systemic inflammation in mice. Note: Specific doses, timing, and endpoints for this compound must be determined empirically. The doses provided for other inhibitors in Table 3 can serve as a starting point for experimental design.
Caption: General experimental workflow for an in vivo LPS-induced inflammation model.
A. Materials and Reagents
-
C57BL/6 or BALB/c mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS)
-
Sterile, pyrogen-free saline
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Blood collection tubes (serum separator)
-
Tools for dissection and tissue collection
B. Protocol Steps
-
Acclimation: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Grouping: Randomly assign mice to experimental groups (n=5-10 per group):
-
Group 1: Vehicle Control (Saline)
-
Group 2: LPS + Vehicle
-
Group 3: LPS + this compound (Low Dose)
-
Group 4: LPS + this compound (High Dose)
-
-
Inhibitor Administration:
-
Prepare this compound in a suitable vehicle (e.g., saline, DMSO/saline mixture). The final formulation must be sterile and optimized for in vivo use.
-
Administer the determined dose of this compound or vehicle via intraperitoneal (i.p.) injection, typically 30-60 minutes before LPS challenge.
-
-
LPS Challenge:
-
Administer LPS (e.g., 5-10 mg/kg) via i.p. injection to induce systemic inflammation. Administer saline to the vehicle control group.
-
-
Monitoring: Monitor the animals regularly for signs of endotoxic shock, such as lethargy, piloerection, and hypothermia.
-
Sample Collection:
-
At a predetermined endpoint (e.g., 6, 12, or 24 hours post-LPS), anesthetize the mice.
-
Perform cardiac puncture to collect blood. Allow it to clot, then centrifuge to separate serum. Store serum at -80°C.
-
Perform cervical dislocation to euthanize the animals.
-
Harvest organs of interest (e.g., lungs, liver, spleen). Flash-freeze in liquid nitrogen for biochemical analysis or fix in 10% neutral buffered formalin for histology.
-
-
Endpoint Analysis:
-
Serum Analysis: Measure nitrite/nitrate levels in the serum as an indicator of systemic NO production. Measure levels of IL-6, TNF-α, etc., using ELISA or multiplex assays.
-
Tissue Analysis: Homogenize tissues to measure local cytokine levels or perform Western blotting for iNOS expression. Process fixed tissues for H&E staining to assess inflammatory cell infiltration and tissue damage.
-
References
- 1. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocat.com [biocat.com]
- 6. This compound|CAS |DC Chemicals [dcchemicals.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. The outcome of non-selective vs selective nitric oxide synthase inhibition in lipopolysaccharide treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protective effect of aminoguanidine against lipopolysaccharide-induced hepatotoxicity and liver dysfunction in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aminoguanidine affects systemic and lung inflammation induced by lipopolysaccharide in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for iNOs-IN-1 in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of iNOs-IN-1, a potent inhibitor of inducible nitric oxide synthase (iNOS), in the study of neuroinflammation. This document includes detailed experimental protocols for both in vitro and in vivo models, a summary of quantitative data, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound and its Role in Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. A key mediator in the neuroinflammatory cascade is the excessive production of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS) in glial cells, particularly microglia and astrocytes. This overproduction of NO leads to oxidative and nitrative stress, contributing to neuronal damage and death.
This compound is a potent tool for researchers studying the role of iNOS in neuroinflammation. It allows for the specific inhibition of iNOS, enabling the elucidation of its downstream effects and the therapeutic potential of iNOS inhibition. It is important to note that commercially available inhibitors with similar names may have different chemical identities and properties. This document will address two such compounds:
-
This compound (YPW): A tri-peptide inhibitor identified from duck embryo protein hydrolysates.
-
NOS-IN-1: A potent, orally active small molecule inhibitor of NOS isoforms.
Data Presentation
The following tables summarize the available quantitative data for both this compound (YPW) and NOS-IN-1.
Table 1: In Vitro Efficacy of this compound (YPW) in a Lipopolysaccharide (LPS)-Induced Macrophage Model
| Cell Line | Treatment | Concentration | Effect |
| RAW 264.7 Mouse Macrophages | This compound (YPW) | 12.5 µM | Significant reduction in NO production |
| 25 µM | Significant reduction in NO production | ||
| 50 µM | Significant reduction in NO production, IL-6 production, and iNOS protein expression[1] |
Table 2: Inhibitory Activity (IC50) of NOS-IN-1 Against Human Nitric Oxide Synthase Isoforms
| Target Isoform | IC50 Value |
| Human iNOS (hiNOS) | 0.1 µM[2] |
| Human eNOS (heNOS) | 1.1 µM[2] |
| Human nNOS (hnNOS) | 0.2 µM[2] |
Signaling Pathways
The production of iNOS is triggered by pro-inflammatory stimuli, which activate several intracellular signaling cascades. Understanding these pathways is crucial for interpreting the effects of iNOS inhibitors.
Caption: Key signaling pathways inducing iNOS expression in neuroinflammation.
Experimental Protocols
In Vitro Neuroinflammation Model: LPS-Stimulated Microglia
This protocol describes the induction of an inflammatory response in microglial cells using Lipopolysaccharide (LPS) and the subsequent assessment of the inhibitory effects of this compound.
Materials:
-
BV-2 microglial cell line or primary microglia
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (YPW or NOS-IN-1)
-
Griess Reagent
-
Reagents for Western Blotting (lysis buffer, primary antibody against iNOS, secondary antibody)
Workflow:
Caption: Experimental workflow for in vitro analysis of this compound.
Detailed Protocol:
-
Cell Seeding: Seed BV-2 microglia at a density of 2.5 x 10^5 cells/well in a 24-well plate. For primary microglia, adjust seeding density as appropriate. Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Pre-treatment: Pre-treat the cells with desired concentrations of this compound (e.g., for this compound YPW: 12.5, 25, 50 µM; for NOS-IN-1: test a range around the IC50, e.g., 0.01-1 µM) for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (no LPS, no inhibitor) and an LPS-only control.
-
Incubation: Incubate for an additional 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid) to each supernatant sample in a 96-well plate.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
-
-
iNOS Protein Expression (Western Blot):
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against iNOS overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalize iNOS expression to a loading control like β-actin or GAPDH.
-
In Vivo Neuroinflammation Model: LPS-Induced Systemic Inflammation in Mice
This protocol provides a general framework for inducing neuroinflammation in mice via intraperitoneal (i.p.) injection of LPS to evaluate the in vivo efficacy of this compound.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (YPW or NOS-IN-1)
-
Sterile saline
-
Anesthesia
-
Equipment for tissue collection and processing (e.g., for immunohistochemistry or ELISA)
Workflow:
Caption: Experimental workflow for in vivo analysis of this compound.
Detailed Protocol:
-
Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Drug Administration: Administer this compound. The route and dose will depend on the specific inhibitor.
-
For This compound (YPW) , based on studies with related peptides, a dose range of 3-30 mg/kg via oral gavage could be a starting point.
-
For NOS-IN-1 , a study in rats showed efficacy at 10 mg/kg orally.
-
-
LPS Injection: One to two hours after inhibitor administration, inject mice intraperitoneally with LPS at a dose of 0.33 mg/kg to induce systemic inflammation and subsequent neuroinflammation.
-
Behavioral Analysis: At a relevant time point post-LPS injection (e.g., 3-6 hours), perform behavioral tests such as the open field test to assess sickness behavior.
-
Tissue Collection: At a later time point (e.g., 24 hours post-LPS), anesthetize the mice and collect blood and brain tissue.
-
Analysis of Neuroinflammatory Markers:
-
Immunohistochemistry (IHC): Perfuse the brains and prepare sections for IHC staining to visualize microglial activation (e.g., using Iba1 antibody) and iNOS expression.
-
ELISA: Homogenize brain tissue to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
Western Blot: Analyze brain homogenates for iNOS protein expression as described in the in vitro protocol.
-
Conclusion
This compound is a valuable research tool for investigating the role of iNOS in neuroinflammation. The provided protocols and data offer a starting point for researchers to design and execute experiments aimed at understanding the mechanisms of neurodegenerative diseases and exploring novel therapeutic strategies. It is crucial for researchers to carefully consider the specific properties of the iNOS inhibitor they are using and to optimize experimental conditions accordingly.
References
Application Notes: Detecting iNOS Protein Expression and its Inhibition by iNOS-IN-1 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO), a critical signaling and effector molecule.[1][2][3] The expression of iNOS is typically low in resting cells but is significantly upregulated in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[4][5] This upregulation is primarily regulated at the transcriptional level, involving signaling pathways such as NF-κB.[4] Given its role in numerous inflammatory diseases, iNOS is a significant target for therapeutic intervention.
iNOS-IN-1 is a potent inhibitor of iNOS, acting by significantly suppressing the expression of the iNOS protein.[1][6][7][8] This, in turn, leads to a dose-dependent reduction in LPS-induced NO generation in cells such as mouse macrophages.[1][6][7][8] These application notes provide a detailed protocol for the detection of iNOS protein expression by Western blot and for evaluating the inhibitory effects of this compound.
iNOS Signaling Pathway
The induction of iNOS expression is a complex process initiated by various inflammatory signals. The pathway, as illustrated below, highlights the central role of transcriptional activation.
Caption: iNOS Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following table summarizes the dose-dependent inhibitory effect of this compound on iNOS protein expression in LPS-stimulated RAW 264.7 mouse macrophages.
| Treatment Condition | This compound Concentration (µM) | % Inhibition of iNOS Protein Expression (relative to LPS control) |
| Vehicle Control | 0 | Not Applicable |
| LPS (1 µg/mL) | 0 | 0% |
| LPS (1 µg/mL) + this compound | 12.5 | Data Not Available |
| LPS (1 µg/mL) + this compound | 25 | Data Not Available |
| LPS (1 µg/mL) + this compound | 50 | Significant Inhibition (p < 0.01)[6] |
Note: Specific percentage inhibition values are often determined by densitometric analysis of Western blots and may vary between experiments.
Experimental Protocol: Western Blot for iNOS Detection
This protocol outlines the steps for inducing iNOS expression in a cell culture model and subsequently detecting the protein and the effect of this compound by Western blot.
Materials and Reagents
-
Cell line (e.g., RAW 264.7 mouse macrophages)
-
Cell culture medium (e.g., DMEM) and supplements
-
Lipopolysaccharide (LPS)
-
This compound (solubilized in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 8-10%)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-iNOS antibody (recommended dilution 1:1000)[9]
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Experimental Workflow
Caption: Western Blot Workflow for iNOS Detection.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with desired concentrations of this compound (e.g., 12.5, 25, 50 µM) or vehicle (DMSO) for 2 hours.[6]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6-24 hours) to induce iNOS expression.[4][10]
-
-
Protein Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 10-25 µg) per lane onto an SDS-PAGE gel.[11] Include a molecular weight marker.
-
Run the gel until adequate separation of proteins is achieved. iNOS has an approximate molecular weight of 130 kDa.[3][9]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.[11]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Incubate the membrane with the primary anti-iNOS antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times with TBST for 10 minutes each.[11]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST for 10 minutes each.[11]
-
-
Detection and Analysis:
-
Apply the ECL detection reagent to the membrane according to the manufacturer's instructions.[11]
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands to quantify the relative expression of iNOS, normalizing to the loading control.
-
Conclusion
This protocol provides a robust framework for the detection of iNOS protein by Western blot and the evaluation of its inhibition by this compound. Accurate quantification of iNOS expression is crucial for understanding its role in inflammatory processes and for the development of novel anti-inflammatory therapeutics. The use of appropriate controls and consistent experimental execution are paramount for obtaining reliable and reproducible data.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. Inhibition of Inducible Nitric Oxide Synthase Expression by a Novel Small Molecule Activator of the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Detection of NOS Isoforms by Western-Blot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|CAS |DC Chemicals [dcchemicals.com]
- 8. glpbio.com [glpbio.com]
- 9. usbio.net [usbio.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting iNOs-IN-1 solubility issues in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the iNOS inhibitor, iNOs-IN-1, in media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2] Commercial suppliers often provide this compound as a powder or as a pre-made solution in DMSO.[2]
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution in my aqueous cell culture media. Why is this happening?
A2: This is a common issue for many small molecule inhibitors, which are often lipophilic.[3] this compound is readily soluble in the organic solvent DMSO, but its solubility in aqueous solutions like cell culture media or phosphate-buffered saline (PBS) is significantly lower. When the DMSO stock is added to the aqueous media, the inhibitor may precipitate out of the solution as the concentration of the organic solvent is reduced.[4]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[5] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[5] Interestingly, some studies have shown that DMSO itself can have anti-inflammatory effects and may attenuate nitric oxide (NO) production in cell lines like RAW 264.7 macrophages by inhibiting signaling pathways such as NF-κB and MAPK.[6][7]
Q4: What are the recommended storage conditions for this compound?
A4: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations are as follows:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 2 years |
| In DMSO (Stock Solution) | -80°C | 6 months |
| In DMSO (Stock Solution) | 4°C | 2 weeks |
Data sourced from DC Chemicals Datasheet.[1]
It is also advisable to protect the compound from light.[2] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[3][5]
Q5: What is a typical working concentration for this compound in cell-based assays?
A5: One study has shown that this compound can significantly reduce NO production and inhibit IL-6 and iNOS protein expression in LPS-treated RAW 264.7 mouse macrophages at concentrations of 12.5, 25, and 50 µM.[2] The optimal concentration will depend on your specific cell type and experimental conditions, so a dose-response experiment is recommended.
Troubleshooting Guide for Solubility Issues
If you are encountering precipitation of this compound upon dilution into your experimental media, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting this compound precipitation in media.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 466.53 g/mol )[1]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 4.6653 mg of this compound in 1 mL of DMSO.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 466.53 g/mol * 1000 mg/g = 4.6653 mg/mL
-
-
Weighing: Carefully weigh out the required amount of this compound powder. Due to the small quantity, it is advisable to weigh a larger amount (e.g., 10 mg) and adjust the volume of DMSO accordingly (2.14 mL for 10 mg) to ensure accuracy.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If you still observe particulates, you can gently warm the solution to 37°C or use a sonicator bath for a few minutes to aid dissolution.[3]
-
Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C for long-term storage (up to 6 months).[1][2]
Protocol 2: Diluting this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture media
-
Sterile microcentrifuge tubes
Methodology:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment (e.g., 50 µM).
-
Calculate Dilution Factor: Calculate the necessary dilution from your stock solution.
-
Example: To get a 50 µM final concentration from a 10 mM stock, the dilution factor is 1:200 (10,000 µM / 50 µM = 200).
-
-
Perform Stepwise Dilution: To minimize precipitation, avoid adding the concentrated DMSO stock directly into the full volume of media. Instead, perform a serial or stepwise dilution.
-
a. Prepare an intermediate dilution by adding a small volume of your stock solution to a small volume of pre-warmed media. For example, add 5 µL of the 10 mM stock to 95 µL of media to make a 500 µM intermediate solution.
-
b. Gently mix the intermediate solution by pipetting up and down.
-
c. Add the required volume of the intermediate solution to your final volume of cell culture media. For example, add 100 µL of the 500 µM intermediate solution to 900 µL of media in a well to achieve a final concentration of 50 µM.
-
-
Final DMSO Check: Ensure the final DMSO concentration is below 0.5%.
-
In the example above, the final DMSO concentration would be 0.5% (from the intermediate dilution) * (100 µL / 1000 µL) = 0.05%, which is well within the acceptable range.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of media, following the same dilution steps.
iNOS Signaling Pathway
Inducible nitric oxide synthase (iNOS) is typically not present in resting cells but is induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines (e.g., IFN-γ, TNF-α). The signaling cascade leading to iNOS expression and subsequent NO production is a key target for anti-inflammatory drug development.
Caption: Overview of the signaling cascade leading to iNOS expression and NO production.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. mdpi.com [mdpi.com]
- 7. Dimethyl sulfoxide attenuates nitric oxide generation via modulation of cationic amino acid transporter-1 in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing iNOs-IN-1 for Effective iNOS Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing iNOs-IN-1, a potent inhibitor of inducible nitric oxide synthase (iNOS). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of inducible nitric oxide synthase (iNOS). It functions by significantly inhibiting the expression of Interleukin-6 (IL-6) and iNOS itself. This leads to a dose-dependent reduction in the generation of nitric oxide (NO) in cells stimulated with agents like lipopolysaccharide (LPS).[1]
Q2: What is the recommended starting concentration for this compound?
A2: Based on in vitro studies using RAW 264.7 mouse macrophages, effective concentrations of this compound range from 12.5 µM to 50 µM.[1] A significant inhibitory effect on LPS-induced iNOS expression has been observed at 50 µM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I prepare and store this compound?
A3: For stock solutions, it is recommended to store this compound at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] If you are preparing an aqueous stock solution, it should be filter-sterilized using a 0.22 µm filter before use.[1]
Q4: Can this compound be cytotoxic?
A4: High concentrations of any compound can potentially be cytotoxic. It is crucial to assess cell viability in the presence of this compound at the concentrations you plan to use. A standard MTT assay or similar cell viability assay should be performed alongside your iNOS inhibition experiments.[2]
Q5: How can I measure the effectiveness of this compound in my experiment?
A5: The effectiveness of this compound can be assessed by measuring several key parameters:
-
Nitric Oxide (NO) Production: The most direct method is to measure the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess assay.[2][3]
-
iNOS Protein Expression: The levels of iNOS protein can be quantified by Western blotting.[4][5][6]
-
iNOS mRNA Expression: The transcription of the iNOS gene can be measured using quantitative real-time PCR (qPCR).[7][8][9]
Data Presentation
Table 1: Effective Concentrations of this compound in RAW 264.7 Macrophages
| Concentration | Effect | Reference |
| 12.5 µM | Significant reduction in NO production | [1] |
| 25 µM | Significant reduction in NO production | [1] |
| 50 µM | Significant reduction in NO production and significant inhibition of iNOS expression | [1] |
Experimental Protocols
Griess Assay for Nitrite Quantification
This protocol is adapted from standard procedures for measuring nitric oxide production in cell culture supernatants.[2][3]
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Note: Store both solutions at 4°C in the dark.
-
-
Sodium Nitrite (NaNO2) standard solution (for standard curve).
-
96-well microplate.
-
Microplate reader (540-550 nm absorbance).
Procedure:
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard.
-
Collect 50 µL of cell culture supernatant from each well of your experiment.
-
Add 50 µL of Solution A to each well containing the supernatant or standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in your samples by comparing the absorbance values to the standard curve.
Western Blot for iNOS Protein Expression
This protocol provides a general guideline for detecting iNOS protein.[4][5][6]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against iNOS.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent detection reagent.
Procedure:
-
Lyse cells and collect the protein lysate.
-
Determine the protein concentration of each sample.
-
Load equal amounts of protein (typically 10-50 µg) onto an SDS-PAGE gel.[4][5]
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for at least 1 hour.[5]
-
Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.[4]
-
Wash the membrane three times with TBST for 10 minutes each.[5]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again as in step 8.
-
Apply the chemiluminescent detection reagent and visualize the protein bands.
Quantitative Real-Time PCR (qPCR) for iNOS mRNA Expression
This protocol outlines the steps for measuring iNOS gene expression.[7][8][9]
Materials:
-
RNA extraction kit.
-
Reverse transcription kit (for cDNA synthesis).
-
qPCR master mix (e.g., SYBR Green).
-
Primers specific for iNOS and a housekeeping gene (e.g., β-actin, GAPDH).
-
Real-time PCR system.
Procedure:
-
Extract total RNA from your cell samples.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the qPCR master mix, primers, and cDNA.
-
Run the qPCR reaction in a real-time PCR system. A typical three-step protocol consists of denaturation (e.g., 95°C for 15s), annealing (e.g., 55-62°C for 30s), and extension (e.g., 72°C for 30s) for 40 cycles.[9]
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of iNOS mRNA, normalized to the housekeeping gene.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of NO production | This compound concentration is too low. | Perform a dose-response curve to determine the optimal concentration for your cell type and stimulus. |
| Degradation of this compound. | Ensure proper storage of the compound as recommended. Prepare fresh dilutions for each experiment. | |
| Problems with the iNOS induction. | Confirm that your stimulus (e.g., LPS) is effectively inducing iNOS expression by including a positive control (stimulated cells without inhibitor). | |
| Insufficient L-arginine in the medium. | Ensure your cell culture medium contains an adequate concentration of L-arginine, the substrate for iNOS. | |
| Inconsistent results between experiments | Variability in cell density or passage number. | Use cells within a consistent passage number range and ensure uniform cell seeding density. |
| Inconsistent incubation times. | Adhere strictly to the planned incubation times for cell treatment and assays. | |
| Variability in reagent preparation. | Prepare fresh reagents and ensure accurate dilutions for each experiment. | |
| High background in Griess assay | Phenol red in the culture medium. | Use phenol red-free medium for the experiment, as it can interfere with the assay. |
| Nitrite contamination in water or reagents. | Use high-purity, nitrite-free water and reagents for the assay. | |
| Cell death or morphological changes | This compound is cytotoxic at the concentration used. | Perform a cell viability assay (e.g., MTT) to determine the non-toxic concentration range of this compound for your cells.[2] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is below the toxic threshold for your cells (typically <0.1%). Include a vehicle control in your experiments. |
Visualizations
iNOS Signaling Pathway and Point of Inhibition
Caption: iNOS signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Optimizing this compound Concentration
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide (NO) production (Griess assay) [bio-protocol.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. Detection of NOS Isoforms by Western-Blot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. Quantification of iNOS mRNA with reverse transcription polymerase chain reaction directly from cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of eNOS and iNOS mRNA Expression Using Reverse Transcription Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]
- 9. Hypoxia regulates iNOS expression in human normal peritoneal and adhesion fibroblasts through NF-κB activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
iNOs-IN-1 not inhibiting nitric oxide production
Welcome to the technical support center for iNOS-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot experiments involving this inducible nitric oxide synthase (iNOS) inhibitor.
Troubleshooting Guide
This guide addresses common issues that may arise during your experiments with this compound, particularly when you observe a lack of nitric oxide (NO) inhibition.
Question: Why am I not seeing any inhibition of nitric oxide production after treating my cells with this compound?
Answer:
Several factors could contribute to the lack of observable inhibition. Here is a step-by-step guide to troubleshoot your experiment.
1. Reagent Preparation and Storage:
-
Is your this compound stock solution properly prepared and stored?
-
This compound should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month), protected from light[1].
-
Ensure the solvent used for reconstitution is appropriate and that the final concentration is accurate. If using water as the solvent, the solution should be sterile-filtered[1].
-
2. Experimental Design and Protocol:
-
Have you optimized the concentration of this compound?
-
The effective concentration of this compound can be cell-type dependent. A dose-response experiment is crucial. For example, in LPS-treated RAW 264.7 mouse macrophages, significant NO reduction was observed at concentrations of 12.5, 25, and 50 µM after a 2-hour pre-incubation[1].
-
-
Is the timing of this compound treatment and iNOS induction appropriate?
-
Pre-incubation with the inhibitor before inducing iNOS expression is often necessary. A typical protocol involves treating the cells with this compound for a period (e.g., 2 hours) before adding the inducing agent (e.g., Lipopolysaccharide - LPS).
-
-
Is your method of iNOS induction effective?
-
The induction of iNOS is critical for observing the inhibitory effect. Common inducers include LPS and cytokines like interferon-gamma (IFN-γ) and interleukin-1β (IL-1β)[2][3]. The specific inducer and its concentration may need to be optimized for your cell line. In some primary mouse astrocytes, for instance, IL-1β alone has a limited effect on iNOS production[4].
-
-
Are you using appropriate controls?
-
Your experiment should include:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound.
-
Positive Control (Induced): Cells treated with the iNOS inducer (e.g., LPS) but not the inhibitor. This confirms that iNOS is being expressed and is producing NO.
-
Negative Control (Uninduced): Untreated cells to establish a baseline NO level.
-
-
3. Cell Culture Conditions:
-
Are your cells healthy and viable?
-
Poor cell health can affect their response to both the inducer and the inhibitor. Ensure your cells are in the logarithmic growth phase and have good morphology.
-
-
Is the cell density optimal?
-
Cell density can influence the response to stimuli. Standardize the seeding density across all your experimental conditions.
-
4. Nitric Oxide Measurement:
-
Is your method for detecting NO sensitive and accurate?
-
The Griess assay is a common method for measuring nitrite, a stable and quantifiable breakdown product of NO. Ensure the Griess reagent is fresh and that your standard curve is accurate.
-
-
Are you measuring at an appropriate time point?
-
NO production occurs over time after induction. Measure NO levels at a time point where a significant increase is expected in the positive control group (e.g., 24 hours post-induction).
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of inducible nitric oxide synthase (iNOS). It works by reducing the generation of nitric oxide (NO) in a dose-dependent manner. In mouse macrophages stimulated with LPS, it has also been shown to significantly inhibit the expression of IL-6 and the iNOS protein itself[1].
Q2: At what concentration should I use this compound?
A2: The optimal concentration is cell-type and experiment-dependent. For RAW 264.7 cells, concentrations between 12.5 µM and 50 µM have been shown to be effective in reducing NO production[1]. We recommend performing a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: Can this compound affect the expression of the iNOS protein?
A3: Yes, at a concentration of 50 µM, this compound has been shown to have a significant inhibitory effect on LPS-induced iNOS protein expression in RAW 264.7 cells[1]. However, some other iNOS inhibitors have been shown to reduce NO production without affecting iNOS protein expression, so it's important to verify this in your system[5].
Q4: Are there alternative inhibitors I can use if this compound is not working?
A4: Yes, several other iNOS inhibitors are available. These include aminoguanidine, 1400W, and S-methylisothiourea sulfate (SMT), which are selective for iNOS[6][7]. Non-selective NOS inhibitors like L-NAME and L-NMMA are also available but will inhibit other NOS isoforms (nNOS and eNOS) as well[6][8].
Q5: What are the downstream effects of iNOS inhibition?
A5: By inhibiting the production of NO, iNOS inhibitors can have various downstream effects, including the modulation of inflammatory responses. For example, iNOS inhibition can affect the expression of other inflammatory mediators and influence signaling pathways involved in apoptosis and cell proliferation[1][7][9]. The specific effects can be context- and cell-type-dependent.
Data Presentation
Table 1: Efficacy of this compound in LPS-Treated RAW 264.7 Macrophages
| Concentration (µM) | Effect on NO Production | Effect on iNOS Protein Expression |
| 12.5 | Significant Reduction | Not specified |
| 25 | Significant Reduction | Not specified |
| 50 | Significant Reduction | Significant Inhibition |
Data summarized from MedchemExpress product information[1].
Experimental Protocols
Protocol 1: General Procedure for Evaluating this compound Efficacy in Cell Culture
-
Cell Seeding: Plate your cells (e.g., RAW 264.7 macrophages) in a suitable culture plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: The next day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle. Incubate for a pre-determined time (e.g., 2 hours).
-
iNOS Induction: Add the iNOS-inducing agent (e.g., LPS at 1 µg/mL) to the wells (except for the uninduced control).
-
Incubation: Incubate the plates for a period sufficient to allow for iNOS expression and NO production (e.g., 24 hours).
-
NO Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite using the Griess assay according to the manufacturer's instructions.
-
-
(Optional) Protein Analysis:
-
Lyse the cells and collect the protein lysate.
-
Determine the expression level of iNOS protein using Western blotting.
-
Visualizations
Caption: Simplified iNOS signaling pathway and points of inhibition by this compound.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. oxfordreference.com [oxfordreference.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effects and Mechanism of Action of Inducible Nitric Oxide Synthase on Apoptosis in a Rat Model of Cerebral Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting iNOS to increase efficacy of immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
improving iNOs-IN-1 stability in long-term cell culture
Welcome to the technical support center for iNOs-IN-1. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments involving this potent inducible nitric oxide synthase (iNOS) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: For optimal stability, this compound should be handled and stored according to the following guidelines. Stock solutions should be prepared in DMSO. For long-term storage, it is recommended to store the compound as a powder at -20°C for up to two years. Once dissolved in DMSO, the solution is stable for up to 6 months at -80°C or for 1 month at -20°C, protected from light.[1][2] For short-term storage, a solution in DMSO can be kept at 4°C for up to two weeks.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q2: What is the stability of this compound in aqueous solutions or cell culture media?
A2: Currently, there is limited publicly available data on the specific half-life and stability of this compound in aqueous cell culture media at 37°C. The stability of a compound in culture can be influenced by various factors including media composition, pH, temperature, and the presence of cellular enzymes. Therefore, for long-term experiments, it is crucial to empirically determine the stability of this compound under your specific experimental conditions.
Q3: How often should the cell culture media containing this compound be replaced in long-term experiments?
A3: Due to the lack of specific stability data in cell culture media, it is recommended to replace the media with freshly prepared this compound at regular intervals to maintain a consistent effective concentration. A starting point for long-term cultures could be to replace the media every 24 to 48 hours. However, the optimal media change frequency should be determined based on the empirical stability of the compound in your specific cell culture system.
Q4: I am observing a decrease in the inhibitory effect of this compound over time in my long-term cell culture. What could be the cause?
A4: A decrease in the inhibitory effect of this compound over time could be due to several factors:
-
Compound Degradation: this compound may be degrading in the cell culture medium at 37°C.
-
Cellular Metabolism: The cells in your culture may be metabolizing the compound, reducing its effective concentration.
-
Upregulation of the iNOS Pathway: Prolonged treatment might lead to cellular adaptation, such as the upregulation of iNOS expression or compensatory signaling pathways.
To troubleshoot this, consider performing a time-course experiment to assess the stability of this compound in your culture system and adjusting the media change frequency accordingly.
Troubleshooting Guides
Problem: Inconsistent results in long-term iNOS inhibition experiments.
Possible Cause: Fluctuation in the effective concentration of this compound due to degradation.
Suggested Solution:
-
Empirically Determine Stability: Perform a pilot study to determine the half-life of this compound in your specific cell culture setup. This can be done by incubating the compound in your cell-free culture medium at 37°C and measuring its concentration at different time points using analytical methods like HPLC or LC-MS.
-
Optimize Media Refreshment Schedule: Based on the stability data, establish a media replacement schedule that ensures a consistent concentration of the inhibitor. For example, if the compound shows significant degradation after 48 hours, the media should be changed at least every 48 hours.
-
Use a Peristaltic Pump System: For highly sensitive long-term experiments requiring constant compound concentration, consider using a peristaltic pump to continuously supply fresh medium containing this compound to the cell culture.
Data Presentation
Table 1: Storage and Stability of this compound
| Formulation | Storage Temperature | Stability Period | Citations |
| Powder | -20°C | 2 years | [2] |
| In DMSO | -80°C | 6 months | [1] |
| In DMSO | -20°C | 1 month (protect from light) | [1] |
| In DMSO | 4°C | 2 weeks | [2] |
Experimental Protocols
Protocol 1: Determining the Half-Life of this compound in Cell Culture Medium
Objective: To empirically determine the stability and half-life of this compound in a specific cell culture medium at 37°C.
Materials:
-
This compound
-
DMSO (anhydrous, sterile)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator at 37°C with 5% CO2
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
-
Dilute the stock solution in your pre-warmed cell culture medium to the final working concentration you use in your experiments (e.g., 10 µM).
-
Aliquot the medium containing this compound into sterile tubes or wells of a plate.
-
Place the samples in a 37°C incubator.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Immediately after collection, store the samples at -80°C to halt any further degradation until analysis.
-
Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Plot the concentration of this compound versus time and calculate the half-life (t½) of the compound in your culture medium.
Visualizations
Caption: Experimental workflow for determining this compound stability.
Caption: Logic diagram for troubleshooting this compound efficacy issues.
Caption: iNOS signaling pathway and the point of inhibition by this compound.
References
Technical Support Center: Investigating Potential Off-Target Effects of iNOS-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and characterizing potential off-target effects of iNOS-IN-1, a potent inhibitor of inducible nitric oxide synthase.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of inducible nitric oxide synthase (iNOS). Its primary on-target effect is the suppression of iNOS enzymatic activity, which leads to a dose-dependent reduction in nitric oxide (NO) production. In cellular models, it has been shown to decrease the expression of pro-inflammatory mediators like IL-6 and iNOS itself, particularly in response to inflammatory stimuli such as lipopolysaccharide (LPS).
Q2: Why is it important to investigate the off-target effects of this compound?
A2: Investigating off-target effects is critical for several reasons:
-
Data Interpretation: Unidentified off-target interactions can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the inhibition of iNOS.[1]
-
Safety and Toxicity: Off-target effects can cause cellular toxicity or other adverse effects, which is a crucial consideration in drug development.[2]
-
Probe Specificity: For use as a chemical probe, an inhibitor must be highly selective to ensure that its biological effects are mediated through the intended target.[3]
Q3: What are the common types of off-target effects for small molecule inhibitors?
A3: Small molecule inhibitors can exhibit several types of off-target effects:
-
Direct Off-Target Effects: The inhibitor binds directly to and modulates the activity of one or more unintended proteins (e.g., other kinases or enzymes).[1]
-
Indirect Off-Target Effects: The inhibitor's effect on iNOS indirectly influences other signaling pathways. For example, altering NO levels can impact downstream signaling that is not directly related to the inhibitor's binding profile.[1]
-
Pathway Crosstalk: Inhibition of iNOS may lead to compensatory changes or activation of parallel signaling pathways.[4]
Q4: Since iNOS is not a kinase, is it still necessary to screen against a kinase panel?
A4: Yes. Although iNOS itself is not a kinase, many small molecule inhibitors designed to bind to specific protein pockets can have cross-reactivity with the ATP-binding sites of kinases due to structural similarities.[2] Therefore, kinome-wide profiling is a standard and highly recommended approach to assess the selectivity of any small molecule inhibitor, including this compound.[5][6]
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
-
Question: I am using this compound to inhibit NO production, but I observe a cellular phenotype that cannot be explained by iNOS inhibition alone. What should I do?
-
Answer: This situation suggests a potential off-target effect.
-
Confirm On-Target Activity: First, verify that this compound is inhibiting iNOS as expected in your experimental system. Measure NO production (e.g., using a Griess assay) and iNOS protein levels (via Western blot) at your working concentration.
-
Use a Structurally Unrelated iNOS Inhibitor: To confirm that the phenotype is due to iNOS inhibition, use a different, structurally unrelated iNOS inhibitor (e.g., 1400W or L-NIL) as a control. If the phenotype persists with the control inhibitor, it is likely an on-target effect. If not, an off-target effect of this compound is probable.
-
Initiate Off-Target Screening: If an off-target effect is suspected, proceed with broader screening assays as detailed in the Experimental Protocols section, such as kinome profiling or a cellular thermal shift assay (CETSA).
-
Issue 2: Inconsistent IC50 Values
-
Question: My measured IC50 value for this compound in a cell-based assay is significantly different from the published biochemical IC50. Why?
-
Answer: Discrepancies between biochemical and cell-based IC50 values are common and can be due to several factors:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is applied externally.
-
Cellular ATP Concentration: If this compound has off-target effects on kinases, the high intracellular concentration of ATP (~1-10 mM) can compete with ATP-competitive inhibitors, leading to a higher apparent IC50 in cells compared to biochemical assays, which may be run at lower ATP concentrations.[7]
-
Drug Efflux: The compound may be actively transported out of the cell by efflux pumps.
-
Target Engagement: The compound may not be effectively engaging with iNOS inside the cell. A Cellular Thermal Shift Assay (CETSA) can be used to verify target engagement in a cellular environment.[8][9]
-
Issue 3: High Background Signal in Kinase Assays
-
Question: I am performing an in vitro kinase assay to test for off-target inhibition by this compound and am seeing high background or compound interference. How can I troubleshoot this?
-
Answer: Compound interference is a known issue in many assay formats, particularly those using fluorescence or luminescence.[10]
-
Run a Compound Interference Control: Include a control well with the compound but without the kinase to see if this compound itself is affecting the detection signal (e.g., autofluorescence).
-
Change Assay Readout: If interference is confirmed, consider switching to a different assay technology. For example, if you are using a fluorescence-based assay, a radiometric assay (e.g., using ³³P-ATP) is less prone to compound interference.[11]
-
Check Reagent Purity: Ensure the purity of your reagents, as impurities in ATP or substrates can affect reaction kinetics.[10]
-
Data Presentation
Summarize the results from your off-target profiling experiments in a clear, tabular format. This allows for easy comparison of the inhibitor's potency against its intended target versus potential off-targets.
Table 1: Selectivity Profile of this compound
| Target | Assay Type | IC50 / Kd (nM) | % Inhibition @ [X] µM | Notes |
|---|---|---|---|---|
| On-Target | ||||
| iNOS | Biochemical | Value | Value | Primary target |
| Potential Off-Targets | ||||
| Kinase A | Kinome Screen | Value | Value | e.g., >50% inhibition |
| Kinase B | Biochemical | Value | Value | |
| Protein X | CETSA | Value | Value | Identified via proteome-wide CETSA |
| ... (add other identified hits) | | | | |
IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant; CETSA: Cellular Thermal Shift Assay.
Experimental Protocols
Protocol 1: Kinome Profiling for Off-Target Kinase Identification
This protocol provides a general workflow for screening this compound against a large panel of kinases to identify direct off-target interactions. This is typically performed as a service by specialized vendors.[5][12][13]
-
Compound Preparation:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Provide the required volume and concentration as specified by the kinome profiling service provider.
-
-
Assay Execution (Service Provider):
-
The compound is typically screened at one or two concentrations (e.g., 1 µM and 10 µM) against a panel of several hundred purified human kinases.
-
Activity-based assays are commonly used, where the ability of the compound to inhibit the phosphorylation of a substrate is measured.[14] Radiometric (e.g., ³³P-ATP) or fluorescence-based methods are common.[11][15]
-
Results are reported as percent inhibition relative to a DMSO control.
-
-
Data Analysis:
-
Identify kinases that show significant inhibition (e.g., >50% or >75% at 1 µM).
-
Rank the hits based on their inhibition potency.
-
-
Follow-up Validation:
-
For high-priority hits, perform dose-response experiments to determine the precise IC50 value for each potential off-target kinase.
-
Conduct orthogonal assays (e.g., cell-based assays measuring the phosphorylation of a known substrate of the off-target kinase) to confirm cellular activity.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify that a compound binds to its target in a native cellular environment.[8][9][16][17][18]
-
Cell Treatment:
-
Culture cells of interest to ~80% confluency.
-
Treat cells with this compound at various concentrations (and a DMSO vehicle control) for a specified time (e.g., 1 hour).
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a buffered solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures for a short duration (e.g., 3 minutes at temperatures from 40°C to 70°C in 2°C increments).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble iNOS protein remaining at each temperature point using Western blotting with an anti-iNOS antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble iNOS protein against the temperature for each compound concentration.
-
Ligand binding will stabilize the protein, resulting in a shift of the melting curve to higher temperatures. The magnitude of this thermal shift can be correlated with target engagement.
-
Protocol 3: In Vitro iNOS Activity Assay (Griess Assay)
This protocol measures the on-target activity of this compound by quantifying nitrite, a stable breakdown product of NO.[19][20][21]
-
Cell Culture and Stimulation:
-
Plate cells known to express iNOS upon stimulation (e.g., RAW 264.7 macrophages).
-
Pre-treat the cells with various concentrations of this compound (and a DMSO control) for 1-2 hours.
-
Induce iNOS expression by adding an inflammatory stimulus (e.g., 1 µg/mL LPS) and incubate for 18-24 hours.
-
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Prepare a nitrite standard curve using sodium nitrite.
-
Add Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to both the standards and the samples.
-
Incubate in the dark at room temperature for 10-15 minutes. A pink/magenta color will develop.
-
-
Readout and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in your samples using the standard curve.
-
Plot the nitrite concentration against the this compound concentration to determine the IC50 value for iNOS inhibition in a cellular context.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical NF-κB pathway for iNOS induction and the inhibitory action of this compound.[22][23][24][25]
Caption: Logical workflow for troubleshooting and identifying potential off-target effects.
Caption: Simplified experimental workflow for the Cellular Thermal Shift Assay (CETSA).[9][17]
References
- 1. researchgate.net [researchgate.net]
- 2. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. assayquant.com [assayquant.com]
- 13. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. kinaselogistics.com [kinaselogistics.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. bioassaysys.com [bioassaysys.com]
- 21. caymanchem.com [caymanchem.com]
- 22. researchgate.net [researchgate.net]
- 23. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. geneglobe.qiagen.com [geneglobe.qiagen.com]
refining iNOs-IN-1 incubation time for maximal inhibition
Welcome to the technical support center for iNOS-IN-1, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound incubation time for maximal inhibition and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of inducible nitric oxide synthase (iNOS). It functions by reducing the generation of nitric oxide (NO) induced by inflammatory stimuli such as lipopolysaccharide (LPS). It has been shown to inhibit the expression of iNOS and interleukin-6 (IL-6) in a dose-dependent manner in murine macrophages.
Q2: What is the recommended starting incubation time for this compound?
A2: Based on available data, a pre-incubation time of 2 hours with this compound before stimulation with an inducing agent like LPS has been shown to be effective in significantly reducing NO production in RAW 264.7 cells. However, the optimal incubation time can vary depending on the cell type, experimental conditions, and the desired level of inhibition. We recommend performing a time-course experiment to determine the ideal incubation period for your specific model.
Q3: How can I determine the optimal concentration of this compound for my experiment?
A3: A concentration-response experiment is recommended. Based on existing studies, concentrations in the range of 12.5 µM to 50 µM have been shown to be effective in RAW 264.7 macrophages. It is crucial to also perform a cytotoxicity assay to ensure that the chosen concentrations are not toxic to your cells.
Q4: Can prolonged incubation with this compound affect iNOS protein expression levels?
A4: Yes, it is possible that long-term incubation with certain iNOS inhibitors can lead to a reduction in iNOS protein expression, not just direct inhibition of its enzymatic activity. To differentiate between these two effects, you can perform a Western blot to assess iNOS protein levels in parallel with your nitric oxide measurements. A cell-free enzyme assay could also be employed to assess direct inhibition.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Recommendation |
| High variability in nitric oxide (NO) measurements | Inconsistent cell seeding density. | Ensure a uniform cell number is seeded across all wells of your microplate. |
| Pipetting errors during reagent addition. | Use calibrated pipettes and ensure proper mixing of reagents in each well. | |
| Contamination of cell cultures. | Regularly check cell cultures for any signs of contamination. | |
| Lower than expected inhibition of NO production | Suboptimal incubation time. | Perform a time-course experiment (e.g., 1, 2, 4, 8, 12, and 24 hours) to identify the optimal pre-incubation period for maximal inhibition. |
| Insufficient concentration of this compound. | Conduct a dose-response experiment with a range of this compound concentrations to determine the IC50 in your specific cell system. | |
| Degradation of this compound. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. | |
| Unexpected cell death or morphological changes | Cytotoxicity of this compound at the concentration used. | Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound for your specific cell line and incubation time. |
| Off-target effects of the inhibitor. | Review the literature for any known off-target effects of this compound. Consider using a structurally different iNOS inhibitor as a control. | |
| No inhibition of NO production observed | Inactive this compound. | Verify the activity of your this compound stock with a positive control experiment. |
| Inefficient induction of iNOS. | Confirm that your inducing agent (e.g., LPS) is potent and used at an optimal concentration to induce a robust NO production in your control cells. | |
| Problems with the nitric oxide detection assay (e.g., Griess assay). | Include a nitrite standard curve in every assay to ensure its accuracy. Check for interfering substances in your culture medium or test compounds. |
Experimental Protocols
Protocol 1: Determination of Optimal Incubation Time for this compound
This protocol outlines a time-course experiment to determine the optimal pre-incubation time of this compound for maximal inhibition of nitric oxide production in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Complete DMEM medium (with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Pre-incubation with this compound: Prepare a working solution of this compound at the desired concentration (e.g., 25 µM). Remove the old medium from the cells and add 100 µL of fresh medium containing this compound to the test wells. For control wells, add medium without the inhibitor.
-
Time-Course Incubation: Incubate the plates for different durations (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
LPS Stimulation: After each respective pre-incubation time, add LPS to a final concentration of 1 µg/mL to all wells (except for the unstimulated control) and incubate for a further 24 hours.
-
Nitric Oxide Measurement: After the 24-hour LPS stimulation, collect the cell culture supernatant and measure the nitrite concentration using the Griess Reagent System according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each pre-incubation time point compared to the LPS-only control. Plot the percentage of inhibition against the pre-incubation time to determine the optimal duration for maximal inhibition.
Protocol 2: Assessment of this compound Cytotoxicity
This protocol describes how to evaluate the potential cytotoxic effects of this compound using an MTT assay.
Materials:
-
RAW 264.7 macrophage cells
-
Complete DMEM medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment with this compound: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours).
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
Visualizations
Caption: Simplified iNOS signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
Technical Support Center: Essential Experimental Controls for iNOS Inhibitor Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with inducible nitric oxide synthase (iNOS) inhibitors. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cells are not producing nitric oxide (NO) after stimulation with LPS and IFN-γ. What are the possible reasons?
A1: Failure to detect NO production after stimulation is a common issue. Here are several potential causes and troubleshooting steps:
-
Cell Health and Passage Number:
-
Problem: Macrophage cell lines like RAW 264.7 can lose their responsiveness to stimuli at high passage numbers.
-
Solution: Use low-passage cells (ideally below passage 20) for your experiments. Ensure cells are healthy and not overly confluent before stimulation.
-
-
Reagent Quality:
-
Problem: Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) can degrade if not stored properly.
-
Solution: Aliquot and store LPS and IFN-γ at -20°C or -80°C according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Test a new batch of reagents if you suspect degradation.
-
-
Stimulation Conditions:
-
Problem: Suboptimal concentrations of LPS and IFN-γ or insufficient incubation time can lead to poor iNOS induction.
-
Solution: A common starting point for RAW 264.7 cells is 1 µg/mL of LPS and 10-100 U/mL of IFN-γ for 18-24 hours. Optimize these conditions for your specific cell line and experimental setup.
-
-
Serum in Media:
-
Problem: Some components in fetal bovine serum (FBS) can interfere with LPS stimulation.
-
Solution: While some protocols use serum-containing media, others recommend serum-free or low-serum media during stimulation. If you suspect interference, try reducing the serum concentration or using a serum-free medium.
-
-
Mycoplasma Contamination:
-
Problem: Mycoplasma contamination can alter cellular responses to stimuli.
-
Solution: Regularly test your cell cultures for mycoplasma contamination.
-
Q2: I am seeing high background or variability in my Griess assay for nitric oxide measurement. How can I improve my results?
A2: The Griess assay, while straightforward, can be prone to interference and variability. Here’s how to troubleshoot common issues:
-
Interfering Substances in Media:
-
Problem: Phenol red in cell culture media can interfere with the colorimetric reading. Additionally, components of complex media or the tested compounds themselves might react with the Griess reagent.
-
Solution: Use phenol red-free media for your experiments. Always include a "media-only" blank and a "media + compound" blank to subtract any background absorbance.
-
-
Low Sensitivity:
-
Problem: The Griess assay has a detection limit, and if NO production is low, you may not get a reliable signal.
-
Solution: Increase the cell seeding density or the stimulation time to allow for more nitrite to accumulate in the supernatant. Ensure your nitrite standards are prepared correctly and cover a low concentration range. For very low levels of NO, consider a more sensitive method like a fluorometric NO probe or chemiluminescence-based detection.
-
-
Instability of Griess Reagent:
-
Problem: The Griess reagent components can degrade over time, especially when mixed.
-
Solution: Prepare the Griess reagent fresh before each use by mixing equal volumes of the sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions. Protect the reagent from light.
-
-
Precipitation in Plasma Samples:
-
Problem: When using heparinized plasma, a precipitate may form upon adding the acidic Griess reagent.
-
Solution: Use citrate or EDTA as an anticoagulant instead of heparin. If heparin must be used, it can be precipitated out with protamine sulfate before the assay.
-
Q3: My Western blot for iNOS is showing no band or weak signal. What should I check?
A3: A lack of a clear iNOS band on a Western blot can be frustrating. Consider the following troubleshooting steps:
-
Insufficient iNOS Expression:
-
Problem: The stimulation may not have been sufficient to induce detectable levels of iNOS protein.
-
Solution: Ensure optimal stimulation conditions (see Q1). Include a positive control lysate from cells known to express high levels of iNOS after stimulation.
-
-
Protein Degradation:
-
Problem: iNOS protein can be degraded during sample preparation.
-
Solution: Always work on ice and add a protease inhibitor cocktail to your lysis buffer.
-
-
Antibody Issues:
-
Problem: The primary antibody may not be effective, or the secondary antibody may be incorrect.
-
Solution: Use an antibody validated for Western blotting of the species you are working with. Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C). Ensure you are using the correct HRP-conjugated secondary antibody that recognizes the species of your primary antibody.
-
-
Poor Protein Transfer:
-
Problem: The iNOS protein (around 130 kDa) may not have transferred efficiently from the gel to the membrane.
-
Solution: Optimize your transfer conditions (time, voltage/amperage) for high molecular weight proteins. Confirm successful transfer by staining the membrane with Ponceau S before blocking.
-
-
Blocking Buffer:
-
Problem: Over-blocking or using an inappropriate blocking agent can mask the epitope.
-
Solution: Block for 1 hour at room temperature or overnight at 4°C. While 5% non-fat milk is common, you can try other blocking agents like bovine serum albumin (BSA).
-
Q4: How do I ensure the inhibitory effect I'm observing is specific to iNOS and not due to cytotoxicity or off-target effects?
A4: This is a critical aspect of inhibitor studies. A multi-faceted approach is necessary:
-
Cytotoxicity Assays:
-
Problem: The inhibitor might be killing the cells, which would also lead to a decrease in NO production.
-
Solution: Always perform a cell viability assay, such as the MTT or LDH assay, in parallel with your NO measurement. Test a range of inhibitor concentrations to determine the non-toxic working concentration.
-
-
Selectivity Assays:
-
Problem: The inhibitor may also be affecting the other NOS isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS).
-
Solution: To assess selectivity, you can perform activity assays using purified recombinant nNOS and eNOS enzymes or use cell lines that predominantly express one of these isoforms. Compare the IC50 values for each isoform to determine the selectivity profile of your inhibitor.
-
-
Control Compounds:
-
Problem: To put the potency of your inhibitor into context, it's useful to compare it to well-characterized iNOS inhibitors.
-
Solution: Include known iNOS inhibitors like 1400W, L-NIL, or aminoguanidine as positive controls for inhibition.
-
-
Assessing Off-Target Effects:
-
Problem: Some iNOS inhibitors are known to have off-target effects. For example, aminoguanidine can also inhibit diamine oxidase and the formation of advanced glycation end-products (AGEs).
-
Solution: Be aware of the known off-target effects of the inhibitors you are using. If you observe unexpected results, consider if they could be due to off-target activities. Depending on the inhibitor and the biological question, you may need to perform additional assays to rule out specific off-target effects.
-
Quantitative Data Summary
The following table summarizes the inhibitory potency (IC50 values) of several common iNOS inhibitors. Note that these values can vary depending on the assay conditions (e.g., cell-based vs. purified enzyme) and the species.
| Inhibitor | Target | IC50 (µM) | Cell Line/Enzyme Source | Citation |
| iNOS-IN-1 | iNOS | Varies | Not specified | |
| 1400W | iNOS | 0.2 - 1.5 | RAW 264.7 cells | [1] |
| 1400W | nNOS | 2 | Human nNOS | [2][3] |
| 1400W | eNOS | 50 | Human eNOS | [2][3] |
| L-NIL | iNOS | 0.4 - 3.3 | Mouse iNOS | [4] |
| L-NIL | nNOS | 17 - 92 | Rat brain cNOS | [4] |
| L-NIL | eNOS | 8 - 38 | Bovine eNOS | [4] |
| Aminoguanidine | iNOS | ~30 | Rat lung homogenate | [5] |
| Aminoguanidine | cNOS | ~140 | Rat brain homogenate | [5] |
Key Experimental Protocols
Nitric Oxide Measurement using the Griess Assay
Principle: This colorimetric assay measures the concentration of nitrite (NO₂⁻), a stable and quantifiable breakdown product of nitric oxide (NO) in aqueous solutions.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Working Griess Reagent: Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Nitrite Standard: Sodium nitrite (NaNO₂) solution of known concentration (e.g., 1 M stock, diluted to create a standard curve).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 540-550 nm.
Procedure:
-
Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of your iNOS inhibitor or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 20 U/mL) to induce iNOS expression. Include unstimulated and vehicle-treated stimulated controls.
-
Incubate for 18-24 hours.
-
Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a nitrite standard curve by performing serial dilutions of the sodium nitrite stock solution in the same cell culture medium.
-
Add 50 µL of the working Griess Reagent to each well containing the supernatant and the standards.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in your samples by comparing their absorbance to the standard curve.
Western Blot for iNOS Protein Expression
Principle: This technique is used to detect and quantify the amount of iNOS protein in cell lysates.
Materials:
-
Lysis Buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody specific for iNOS.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
After treating and stimulating the cells as described for the Griess assay, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-iNOS antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
For loading control, probe the same membrane with an antibody against a housekeeping protein like β-actin or GAPDH.
Cell Viability Assessment using the MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with the same concentrations of your iNOS inhibitor used in the NO measurement assay. Include a vehicle-only control.
-
Incubate for the same duration as your main experiment (e.g., 24 hours).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Express the cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Signaling pathways leading to iNOS expression.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bioassaysys.com [bioassaysys.com]
Technical Support Center: Interpreting Inconsistent Results from iNOS Inhibition Assays
Welcome to the technical support center for iNOS inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret inconsistent results in their experiments. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and reference data to ensure the accuracy and reproducibility of your iNOS inhibition assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during iNOS inhibition assays in a question-and-answer format.
Q1: My positive control inhibitor (e.g., L-NAME, 1400W) is showing little to no effect. What could be the problem?
A1: This is a critical issue that suggests a fundamental problem with your assay setup. Here are several potential causes and solutions:
-
Inactive Inhibitor: Ensure the inhibitor is properly stored and has not expired. Prepare fresh stock solutions.
-
Insufficient iNOS Induction: Confirm that your inducing agents (e.g., LPS, IFN-γ) are potent and used at the correct concentration. Verify the induction of iNOS protein expression by Western blot. Your cells may have a poor response to certain inducers; for instance, LPS from some species may not effectively activate macrophages.[1]
-
Low Cell Viability: Your test compounds or assay conditions may be causing cytotoxicity. Perform a cell viability assay (e.g., MTT, XTT) in parallel with your iNOS inhibition assay.
-
Incorrect Inhibitor Concentration: Double-check your calculations and dilutions for the inhibitor concentrations.
-
Inappropriate Incubation Time: Ensure the pre-incubation time with the inhibitor is sufficient before adding the substrate or inducing iNOS expression.
Q2: I'm observing high background or a color change in my Griess assay, even in the negative control wells. What's causing this?
A2: High background in the Griess assay can obscure your results and is often due to interfering substances or improper technique.
-
Phenol Red in Media: Phenol red in cell culture media can interfere with the colorimetric readings of the Griess assay.[2] Use phenol red-free media for your experiments.
-
Contaminated Reagents: Ensure your Griess reagents are fresh and have been stored correctly, protected from light.[3] Prepare fresh reagents if you suspect contamination.
-
Interfering Substances in Samples: Some compounds can interfere with the Griess reaction. Serum, plasma, and other biological fluids may contain substances that affect the assay. Deproteinizing samples may be necessary. Additionally, compounds containing azides, ascorbic acid, or sulfhydryl groups can interfere with the reaction.[4]
-
Nitrite/Nitrate Contamination: The water, media, or other reagents used could be contaminated with nitrites or nitrates. Use high-purity water and check all components for potential contamination.
Q3: My results are highly variable between replicate wells and experiments. How can I improve consistency?
A3: Variability can stem from several sources, from cell handling to reagent preparation.
-
Inconsistent Cell Seeding: Ensure a uniform cell density across all wells. Inaccurate cell counting or uneven distribution can lead to significant variations.
-
Pipetting Errors: Use calibrated pipettes and ensure proper pipetting technique to minimize volume variations, especially when preparing serial dilutions and adding reagents.[5]
-
Edge Effects in Microplates: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect cell growth. Avoid using the outermost wells for critical samples or ensure proper humidification during incubation.
-
Reagent Instability: Prepare fresh reagents, especially the Griess reagents and inducing agents, for each experiment.
-
Timing of Steps: Be consistent with incubation times for cell treatment, iNOS induction, and the Griess reaction itself.[6]
Q4: I'm not detecting any nitric oxide (NO) production, even in my positive control (induced but untreated) wells.
A4: A complete lack of NO detection points to a critical failure in the NO production or detection steps.
-
Ineffective iNOS Induction: As mentioned in A1, verify that your cells are being properly stimulated to express iNOS. A combination of LPS and IFN-γ is often more potent than LPS alone.
-
Insufficient L-arginine: L-arginine is the substrate for iNOS. Ensure your cell culture medium contains an adequate concentration of L-arginine.
-
Problem with Griess Assay: To rule out issues with your samples, test your Griess reagents with a known sodium nitrite standard curve. If the standard curve works, the problem lies with your experimental samples. If the standard curve fails, your Griess reagents are faulty.
-
Low Cell Number: The number of cells per well may be too low to produce a detectable amount of NO. You may need to increase the cell seeding density.[2]
-
Rapid NO Degradation: Nitric oxide is a labile molecule. The Griess assay measures nitrite, a stable breakdown product. If your experimental conditions are somehow rapidly degrading nitrite, you may not detect it. However, this is less common under standard cell culture conditions.
Data Presentation: Reference IC50 Values for Common iNOS Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for commonly used iNOS inhibitors in the murine macrophage cell line RAW 264.7. These values can serve as a benchmark for your own experiments. Note that IC50 values can vary depending on the specific experimental conditions (e.g., cell density, inducer concentration, incubation time).
| Inhibitor | Cell Line | Inducing Agent(s) | IC50 | Reference(s) |
| 1400W | RAW 264.7 | LPS/IFN-γ | 0.3 µM - 1.5 µM | [7] |
| L-NAME | (not specific to RAW 264.7) | ~70 µM (for NOS) | [8][9] | |
| Aminoguanidine | RAW 264.7 | LPS/IFN-γ | ~2.1 µM (in vitro enzyme assay) | [10] |
| Luteolin | RAW 264.7 | LPS | 17.1 µM | [11] |
| Apigenin | RAW 264.7 | LPS | 23 µM | [12] |
Experimental Protocols
Protocol 1: Cell Culture and iNOS Induction in RAW 264.7 Macrophages
-
Cell Culture:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[13][14]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[13]
-
Subculture cells every 2-3 days, ensuring they do not exceed 80% confluency.[14]
-
-
iNOS Induction:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well and allow them to adhere overnight.
-
The following day, replace the medium with fresh, phenol red-free DMEM.
-
Pre-treat the cells with your test compounds or control inhibitors for 1-2 hours.
-
Induce iNOS expression by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) and interferon-gamma (IFN-γ) (e.g., 10 ng/mL).[15]
-
Incubate for 18-24 hours at 37°C and 5% CO2.
-
Protocol 2: Nitric Oxide Measurement using the Griess Assay
-
Reagent Preparation:
-
Griess Reagent A (Sulfanilamide solution): Dissolve 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent B (N-(1-Naphthyl)ethylenediamine dihydrochloride solution): Dissolve 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride in deionized water.
-
Store both reagents in the dark at 4°C.[3]
-
-
Standard Curve Preparation:
-
Prepare a 100 µM stock solution of sodium nitrite in the same phenol red-free medium used for the experiment.
-
Perform serial dilutions to create a standard curve ranging from approximately 1.56 µM to 100 µM.[16]
-
-
Assay Procedure:
-
After the 18-24 hour incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of Griess Reagent A to each well containing the supernatant and standards.
-
Incubate for 5-10 minutes at room temperature, protected from light.[16]
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Use the standard curve to determine the nitrite concentration in your experimental samples.
-
Visualizations
Signaling Pathways for iNOS Induction
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell culture of RAW264.7 cells [protocols.io]
- 15. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
how to avoid iNOs-IN-1 induced cytotoxicity in cells
Welcome to the technical support center for iNOs-IN-1. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid potential cytotoxicity associated with the use of this compound in cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly high cell death observed after treatment with this compound. | High Concentration: The concentration of this compound may be too high for your specific cell type, leading to off-target effects or overwhelming the cellular machinery. | Perform a dose-response experiment to determine the optimal, non-toxic concentration range. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and assess cell viability after a relevant incubation period (e.g., 24, 48, 72 hours). |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a cytotoxic concentration in your final culture medium. | Ensure the final concentration of the solvent is consistent across all wells, including vehicle controls, and is at a level known to be non-toxic for your cells (typically ≤ 0.5% for DMSO).[1] | |
| Off-Target Effects: this compound may be inhibiting other kinases or cellular targets essential for cell survival in your specific cell model. | Review literature for known off-target effects of this compound. If information is scarce, consider using a structurally different iNOS inhibitor as a control to see if the cytotoxicity is specific to this compound. | |
| Interaction with Media Components: Components in the cell culture media may interact with this compound to produce toxic byproducts. | Test the stability and cytotoxicity of this compound in your specific cell culture medium without cells. Also, consider if any supplements in your media could be influencing the compound's activity. | |
| Cell morphology changes (e.g., rounding, detachment) without significant cell death. | Sub-lethal Cytotoxicity: The observed morphological changes may be an early indicator of cellular stress preceding cell death. | Monitor cells over a longer time course. Use a more sensitive cytotoxicity assay, such as one that measures metabolic activity (e.g., MTT or XTT assay), in parallel with a membrane integrity assay (e.g., Trypan Blue or LDH release).[2][3] |
| Cell Cycle Arrest: this compound may be causing cell cycle arrest, which can lead to changes in cell morphology. | Perform cell cycle analysis using flow cytometry to determine if this compound is causing accumulation in a specific phase of the cell cycle. | |
| Inconsistent results between experiments. | Cell Density: The initial seeding density of cells can influence their sensitivity to cytotoxic agents.[4] | Optimize and standardize your cell seeding density for all experiments. Ensure cells are in the logarithmic growth phase when treated. |
| Compound Stability: this compound may be unstable in your experimental conditions, leading to variable active concentrations. | Prepare fresh stock solutions of this compound regularly and store them appropriately, protected from light.[5] Consider the stability of the compound in your culture medium over the course of the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A1: Based on available data, this compound has been shown to be effective in reducing NO production and inhibiting iNOS expression in mouse macrophages at concentrations of 12.5, 25, and 50 µM.[5] However, the optimal concentration is highly cell-type dependent. We recommend performing a dose-response curve starting from a lower concentration (e.g., 0.1 µM) up to 100 µM to determine the ideal concentration for your specific cell line and experimental goals, balancing efficacy with minimal cytotoxicity.
Q2: My cells are dying, but I'm using a previously published concentration of this compound. What could be wrong?
A2: Several factors could contribute to this discrepancy. Cell line sensitivity can vary between labs due to differences in passage number, cell culture conditions, and media formulations. The solvent concentration, even if the same as in the publication, might be detrimental to your specific cells.[1] We recommend verifying the non-toxic concentration of your solvent (e.g., DMSO) on your cells and performing your own dose-response experiment for this compound.
Q3: How can I distinguish between apoptosis and necrosis induced by this compound?
A3: To differentiate between these two forms of cell death, you can use a combination of assays. For example, an Annexin V/Propidium Iodide (PI) assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells. Additionally, you can measure the activity of caspases, which are key mediators of apoptosis.[6][7][8]
Q4: Could the inhibition of iNOS itself be causing the cytotoxicity I'm observing?
A4: While this compound is designed to inhibit iNOS, the role of nitric oxide (NO) in cell survival is complex and context-dependent. In some cancer cells, iNOS-derived NO can have pro-survival effects, and its inhibition could potentially lead to cell death.[9] Conversely, high levels of NO can be cytotoxic, and in such cases, iNOS inhibition would be protective.[8][10] To investigate this, you could try to rescue the cells from cytotoxicity by adding a low concentration of an NO donor along with this compound.
Q5: Are there any known off-target effects of this compound that could cause cytotoxicity?
A5: Specific off-target effects for this compound are not extensively documented in the currently available literature. However, like many small molecule inhibitors, it is possible that it interacts with other kinases or proteins, which could lead to cytotoxicity. If you suspect off-target effects, comparing the results with another structurally different iNOS inhibitor or using molecular docking studies to predict potential off-targets could be beneficial.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol is to determine the concentration of this compound that is cytotoxic to a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 100 µM down to 0.1 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound, vehicle, or no treatment.
-
Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of key executioner caspases to determine if this compound is inducing apoptosis.
Materials:
-
Cells treated with this compound at various concentrations and for different durations
-
Untreated and vehicle-treated control cells
-
Commercially available Caspase-3/7 activity assay kit (e.g., luminescence or fluorescence-based)
-
Lysis buffer (often included in the kit)
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as determined from your dose-response experiments. Include positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine).
-
After the treatment period, equilibrate the plate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent (or equivalent) to each well according to the manufacturer's instructions.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence or fluorescence using a plate reader.
-
An increase in signal compared to the vehicle control indicates activation of caspase-3 and/or -7.
Visualizations
Caption: Troubleshooting workflow for this compound induced cytotoxicity.
Caption: Simplified iNOS signaling pathway and the action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 3. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Caspase activation is required for nitric oxide-mediated, CD95(APO-1/Fas)-dependent and independent apoptosis in human neoplastic lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The dual role of iNOS in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iNOS activity is necessary for the cytotoxic and immunogenic effects of doxorubicin in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulating Nitric Oxide: Implications for Cytotoxicity and Cytoprotection - PMC [pmc.ncbi.nlm.nih.gov]
optimizing LPS stimulation for iNOS induction before iNOs-IN-1 treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize lipopolysaccharide (LPS) stimulation for inducible nitric oxide synthase (iNOS) induction in your experiments, particularly before treatment with iNOS inhibitors like iNOS-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of LPS to induce iNOS expression?
The optimal LPS concentration can vary significantly depending on the cell type and the specific research question. However, a general starting point for in vitro macrophage stimulation, such as with RAW 264.7 cells, is between 100 ng/mL and 1 µg/mL.[1][2][3] It is always recommended to perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental conditions. High concentrations of LPS (e.g., >1 µg/mL) do not necessarily lead to a proportionally higher iNOS expression and can sometimes induce tolerance or cytotoxicity.[4][5]
Q2: What is the typical time course for iNOS expression after LPS stimulation?
iNOS expression is a dynamic process that occurs at both the mRNA and protein levels.
-
iNOS mRNA: Expression is typically detected as early as 2 hours post-LPS stimulation, with peak levels often observed between 6 to 8 hours.[2][4][6][7]
-
iNOS Protein: Detectable levels of iNOS protein usually appear around 6 to 12 hours after LPS stimulation, reaching a maximum between 12 and 24 hours.[1][4][6] After 24 hours, iNOS protein levels may start to decline.[6]
Q3: My cells are not responding to LPS stimulation. What could be the issue?
Several factors can contribute to a lack of response to LPS:
-
Cell Line and Passage Number: Ensure you are using a cell line known to be responsive to LPS (e.g., RAW 264.7, BV-2). High passage numbers can lead to reduced responsiveness.
-
LPS Quality and Preparation: Use a high-quality, endotoxin-tested LPS. Reconstitute it in sterile, pyrogen-free water or saline and store it in aliquots to avoid repeated freeze-thaw cycles.
-
Serum in Culture Medium: The presence of serum, particularly fetal bovine serum (FBS), can influence LPS-mediated activation.[8][9] While some serum is necessary for cell health, components within it can bind to LPS, potentially modulating its activity.[8][9][10][11] Consistency in the serum batch and concentration is crucial.
-
LPS Tolerance: Repeated or prolonged exposure to LPS can induce a state of tolerance, leading to a diminished inflammatory response and reduced iNOS expression.[12][13][14][15]
Q4: How does this compound work, and when should I add it to my experiment?
This compound is an inhibitor of the inducible nitric oxide synthase enzyme. It acts by binding to the enzyme and blocking its catalytic activity, thereby reducing the production of nitric oxide (NO). To effectively assess the impact of this compound, it should be added to the cell culture after iNOS protein has been sufficiently expressed. Based on the typical time course, adding the inhibitor around 12 to 24 hours after LPS stimulation is a reasonable starting point. This ensures that you are inhibiting the activity of the induced enzyme.
Troubleshooting Guides
Problem: Low or No Nitric Oxide (NO) Detected by Griess Assay
The Griess assay is a common method for indirectly measuring NO production by quantifying its stable breakdown product, nitrite, in the culture supernatant.
| Possible Cause | Troubleshooting Steps |
| Insufficient iNOS Expression | - Confirm iNOS protein expression by Western blot. - Optimize LPS concentration and stimulation time (see FAQs). |
| Griess Reagent Issues | - Ensure Griess reagents are fresh and properly prepared. - Test the reagents with a known nitrite standard to confirm their reactivity. |
| Sample Preparation | - Avoid protein precipitation methods that use acid, as this can lead to nitrite loss.[16] - If samples have high protein content, deproteinization may be necessary.[16] |
| Interference from Media Components | - Phenol red in culture media can interfere with the colorimetric reading. Use phenol red-free media for the experiment. - Some components in complex media or serum can interfere with the assay.[17] Run a blank with media and Griess reagent to check for background. |
| Low Assay Sensitivity | - The Griess assay has a detection limit in the low micromolar range.[17][18] If NO production is very low, you may need a more sensitive method like a chemiluminescence-based NO analyzer.[18] |
Problem: Inconsistent or Non-specific Bands on iNOS Western Blot
A successful Western blot for iNOS is crucial for confirming its induction.
| Possible Cause | Troubleshooting Steps |
| Weak or No Signal | - Increase Primary Antibody Concentration: Optimize the antibody dilution. - Increase Protein Load: Ensure you are loading sufficient total protein (20-40 µg is a common range). - Check Antibody Viability: Confirm the antibody has been stored correctly and is not expired.[19] - Optimize Blocking: Nonfat dry milk can sometimes mask antigens; try a different blocking agent like BSA.[20] |
| High Background | - Optimize Blocking: Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[19][20] Add a mild detergent like Tween-20 (0.05-0.1%) to the blocking and wash buffers.[19] - Antibody Concentration: Reduce the concentration of the primary or secondary antibody. - Washing Steps: Increase the number and duration of wash steps. |
| Non-specific Bands | - Antibody Specificity: Ensure your primary antibody is specific for iNOS and does not cross-react with other NOS isoforms.[21] - Sample Degradation: Use fresh cell lysates and always include protease inhibitors in your lysis buffer. |
Quantitative Data Summary
Table 1: Recommended LPS Concentrations for iNOS Induction in Macrophages
| Cell Type | LPS Concentration | Stimulation Time (for peak iNOS protein) | Reference |
| RAW 264.7 | 100 ng/mL - 1 µg/mL | 12 - 24 hours | [1][2][3][6] |
| Bone Marrow-Derived Macrophages (BMDMs) | 100 ng/mL | 24 hours | [4] |
| BV-2 Microglia | 1 µg/mL | 24 hours | [5] |
| Alveolar Epithelial Cells | 15 µg/mL | 4 hours (mRNA peak) | [22] |
Table 2: Time Course of LPS-Induced iNOS Expression in RAW 264.7 Cells
| Time Point | iNOS mRNA Expression | iNOS Protein Expression | Nitrite Production | Reference |
| 2 hours | Detectable | Not Detectable | Not Detectable | [6] |
| 6-8 hours | Peak | Detectable | Low | [1][2][6] |
| 12 hours | Declining | Increasing | Increasing | [1][4][6] |
| 24 hours | Low/Returning to baseline | Peak | High/Plateauing | [2][4][6] |
Experimental Protocols
Protocol 1: LPS Stimulation of RAW 264.7 Macrophages for iNOS Induction
-
Cell Seeding: Seed RAW 264.7 cells in complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin) into appropriate culture plates (e.g., 6-well plates for Western blot, 96-well plates for Griess assay).[23][24] Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
LPS Stimulation: The next day, replace the medium with fresh complete medium containing the desired concentration of LPS (e.g., 100 ng/mL to 1 µg/mL). For Griess assay, it is advisable to use phenol red-free medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours for peak iNOS protein expression and NO production).
-
Sample Collection:
-
For Griess Assay: Collect the cell culture supernatant.
-
For Western Blot: Wash the cells with ice-cold PBS, then lyse the cells with RIPA buffer containing protease inhibitors.
-
Protocol 2: Griess Assay for Nitrite Quantification
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in the same culture medium used for the experiment.
-
Sample Preparation: Add 50 µL of cell culture supernatant and standards to a 96-well plate in triplicate.
-
Griess Reagent Addition:
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Protocol 3: Western Blot for iNOS Detection
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% nonfat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for iNOS (typically recognizing a band at ~130 kDa) overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
Visualizations
Caption: LPS-induced iNOS expression signaling pathway.
Caption: Experimental workflow for iNOS induction and inhibition.
References
- 1. Lipopolysaccharide (LPS)-stimulated iNOS Induction Is Increased by Glucosamine under Normal Glucose Conditions but Is Inhibited by Glucosamine under High Glucose Conditions in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipopolysaccharide-induced inflammation increases nitric oxide production in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Differential effects of serum on lipopolysaccharide receptor-directed macrophage activation for nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serum amyloid A promotes LPS clearance and suppresses LPS‐induced inflammation and tissue injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of nitric oxide in tolerance to lipopolysaccharide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Manifestation of lipopolysaccharide-induced tolerance in neuro-glial primary cultures of the rat afferent somatosensory system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Detection of NOS Isoforms by Western-Blot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 22. journals.physiology.org [journals.physiology.org]
- 23. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating the Selectivity of 1400W for iNOS over nNOS and eNOS
The development of selective inhibitors for inducible nitric oxide synthase (iNOS) is of significant interest for therapeutic interventions in various inflammatory diseases and other pathological conditions where iNOS is overexpressed. A key aspect of characterizing these inhibitors is to validate their selectivity for iNOS over the constitutive isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), to minimize off-target effects. This guide provides a comparative analysis of the selectivity of 1400W, a potent and highly selective iNOS inhibitor, supported by experimental data and protocols.
Data Presentation: Selectivity Profile of 1400W
The following table summarizes the inhibitory potency of 1400W against the three NOS isoforms. The data clearly demonstrates the high selectivity of 1400W for iNOS.
| Inhibitor | Target NOS Isoform | Inhibition Constant (Ki/Kd) | Selectivity Fold (vs. iNOS) |
| 1400W | iNOS (human) | ≤ 7 nM (Kd) | - |
| nNOS (human) | 2 µM (Ki) | ~286-fold | |
| eNOS (human) | 50 µM (Ki) | ~7143-fold |
Data sourced from Garvey et al., 1997.[1][2]
Experimental Protocols
The determination of the selectivity of an inhibitor like 1400W involves both cell-free and cell-based assays.
1. Cell-Free Enzyme Inhibition Assay (Hemoglobin Capture Assay)
This assay directly measures the enzymatic activity of purified NOS isoforms and the inhibitory effect of the compound .
-
Objective: To determine the IC50 and subsequently the Ki of the inhibitor for each purified NOS isoform (iNOS, nNOS, eNOS).
-
Principle: Nitric oxide (NO) produced by the NOS enzyme oxidizes oxyhemoglobin to methemoglobin, which can be measured spectrophotometrically by the change in absorbance at 401 nm.
-
Materials:
-
Purified human iNOS, nNOS, and eNOS enzymes.
-
L-arginine (substrate).
-
NADPH (cofactor).
-
Other cofactors: FAD, FMN, and (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4).
-
Oxyhemoglobin.
-
1400W (or other test inhibitors).
-
Phosphate buffer.
-
96-well microplate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, L-arginine, NADPH, all other cofactors, and oxyhemoglobin.
-
Add varying concentrations of the inhibitor (1400W) to the wells of a 96-well plate.
-
Initiate the reaction by adding the purified NOS enzyme (iNOS, nNOS, or eNOS) to the wells.
-
Immediately monitor the increase in absorbance at 401 nm over time, which corresponds to the formation of methemoglobin.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Km of the enzyme for the substrate.
-
2. Cell-Based iNOS Inhibition Assay (Griess Assay in Macrophages)
This assay measures the inhibition of iNOS activity within a cellular context.
-
Objective: To determine the IC50 of the inhibitor for iNOS in a cellular environment.
-
Principle: Macrophage cell lines (e.g., RAW 264.7) can be stimulated to express iNOS. The NO produced is rapidly oxidized to nitrite in the cell culture medium. The Griess reagent reacts with nitrite to form a colored azo dye, which can be quantified spectrophotometrically.
-
Materials:
-
RAW 264.7 macrophage cell line.
-
Cell culture medium (e.g., DMEM) and supplements.
-
Lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for iNOS induction.
-
1400W (or other test inhibitors).
-
Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Sodium nitrite (for standard curve).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the inhibitor (1400W) for 1 hour.
-
Stimulate the cells with LPS and IFN-γ to induce iNOS expression and activity.
-
Incubate for 24 hours to allow for NO production.
-
Collect the cell culture supernatant.
-
Add the Griess reagent to the supernatant and incubate to allow for color development.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample and determine the percentage of inhibition at each inhibitor concentration to calculate the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for determining NOS inhibitor selectivity.
Caption: Simplified iNOS signaling pathway upon LPS stimulation.
References
A Head-to-Head Comparison of iNOs-IN-1 with Novel iNOS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the inducible nitric oxide synthase (iNOS) inhibitor, iNOs-IN-1, with a selection of novel iNOS inhibitors. The content is structured to offer an objective analysis of performance based on available experimental data, aiding researchers in their selection of appropriate research tools and potential therapeutic candidates.
Introduction to iNOS and its Inhibition
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large quantities of nitric oxide (NO) upon stimulation by pro-inflammatory cytokines and microbial products like lipopolysaccharide (LPS). While NO is a crucial signaling molecule, its overproduction by iNOS is implicated in the pathophysiology of numerous inflammatory diseases, neurodegenerative disorders, and septic shock. Consequently, the development of potent and selective iNOS inhibitors is a significant area of therapeutic research.
This compound (also known as the tri-peptide YPW) is a potent inhibitor of iNOS activity. It has been shown to significantly reduce the generation of NO and the expression of both iNOS and the pro-inflammatory cytokine IL-6 in a dose-dependent manner in mouse macrophage cell lines.[1] This guide compares the inhibitory profile of this compound with other novel iNOS inhibitors that have emerged from recent drug discovery efforts.
Quantitative Comparison of iNOS Inhibitors
The following table summarizes the inhibitory potency of this compound and a selection of novel iNOS inhibitors. It is important to note that the data for this compound is derived from cellular assays measuring NO production, while the data for the other inhibitors are from direct enzymatic assays measuring the inhibition of purified iNOS. This distinction is crucial as cellular activity can be influenced by factors such as cell permeability and off-target effects.
| Inhibitor | Type | Target Species | Assay Type | IC50 / Activity | Selectivity | Reference |
| This compound (YPW) | Tri-peptide | Mouse | Cellular (NO Production in RAW 264.7 cells) | Significant reduction of NO at 12.5, 25, and 50 µM | Not Reported | [1] |
| AR-C102222 | Spirocyclic quinazoline | Not Specified | Enzymatic | 35 nM | >3000-fold vs eNOS, 20-fold vs nNOS | [2] |
| FR038251 | Benzimidazol-2-one derivative | Mouse | Enzymatic | 1.7 µM | 38-fold vs nNOS, 8-fold vs eNOS | [3] |
| FR191863 | Quinazolinedione derivative | Mouse | Enzymatic | 1.9 µM | 53-fold vs nNOS, 3-fold vs eNOS | [3] |
| Aminoguanidine | Non-selective iNOS inhibitor | Mouse | Enzymatic | 2.1 µM | Not highly selective | [3] |
Signaling Pathway and Experimental Workflow
To provide a clearer context for the mechanism of action and evaluation of these inhibitors, the following diagrams illustrate the iNOS signaling pathway and a typical experimental workflow for inhibitor comparison.
Caption: iNOS signaling pathway and points of inhibitor intervention.
Caption: Experimental workflow for comparing iNOS inhibitors.
Detailed Experimental Protocols
iNOS Enzymatic Activity Assay (Griess Reagent Method)
This assay directly measures the inhibitory effect of a compound on the catalytic activity of purified iNOS enzyme.
Materials:
-
Purified recombinant iNOS enzyme
-
L-arginine (substrate)
-
NADPH (cofactor)
-
(6R)-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Calmodulin (cofactor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
Test inhibitors (this compound, novel inhibitors)
-
Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, BH4, and calmodulin.
-
Add the test inhibitor at various concentrations to the wells of a 96-well plate.
-
Initiate the reaction by adding the purified iNOS enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a suitable reagent (e.g., by disrupting the enzyme complex).
-
To measure the amount of NO produced, which is rapidly converted to nitrite (NO2-), add Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent Component B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite produced in each sample and determine the percent inhibition for each inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of iNOS activity.
Cellular Assay for iNOS Inhibition in RAW 264.7 Macrophages
This assay assesses the ability of an inhibitor to reduce NO production in a cellular context, which accounts for factors like cell permeability.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test inhibitors
-
Griess Reagent
-
Nitrite standard solution
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitors for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. A control group without LPS stimulation should be included.
-
Incubate the cells for a further 24 hours.
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess Reagent as described in the enzymatic assay protocol (steps 6-9).
-
Determine the effect of the inhibitors on NO production relative to the LPS-stimulated control group.
Western Blot for iNOS Protein Expression
This method is used to determine whether an inhibitor affects the expression level of the iNOS protein.
Materials:
-
RAW 264.7 cells treated as in the cellular assay
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary antibody against iNOS
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-iNOS antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities to determine the relative levels of iNOS protein expression.
Conclusion
This guide provides a comparative overview of this compound and other novel iNOS inhibitors based on currently available data. While this compound demonstrates potent inhibition of NO production in cellular assays, a direct comparison of its enzymatic inhibitory potency with novel inhibitors like AR-C102222 requires further investigation to establish a definitive IC50 value from direct enzyme inhibition studies. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative analyses and further elucidate the mechanisms of these promising therapeutic candidates. The selection of an appropriate inhibitor will depend on the specific research question, with considerations for potency, selectivity, and the desired experimental system (enzymatic versus cellular).
References
Validating iNOS Inhibitor Efficacy: A Comparative Guide Using iNOS Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The development of specific inhibitors for inducible nitric oxide synthase (iNOS) is a critical area of research for therapeutic interventions in inflammatory diseases, septic shock, and certain cancers. Validating the on-target effect of these inhibitors is paramount to ensure that the observed biological outcomes are a direct result of iNOS inhibition and not due to off-target effects. The use of iNOS knockout (KO) cell lines provides a definitive genetic tool for this validation. This guide compares the effects of representative iNOS inhibitors on wild-type (WT) and iNOS KO cell lines, providing experimental data and detailed protocols to aid in the design and interpretation of validation studies.
The Critical Role of iNOS Knockout Cell Lines
iNOS knockout cell lines, developed using technologies like CRISPR/Cas9, lack the gene encoding for the iNOS enzyme.[1] These cells are incapable of producing nitric oxide (NO) in response to inflammatory stimuli that would typically induce iNOS expression.[2] This makes them an ideal negative control to confirm the specificity of an iNOS inhibitor. If an inhibitor's effect is truly mediated by iNOS, it should be observed in wild-type cells but be absent or significantly diminished in iNOS knockout cells.
Comparison of Selective iNOS Inhibitors
While the user requested information on "iNOS-IN-1," this appears to be a non-standard nomenclature. Therefore, this guide will focus on well-characterized and selective iNOS inhibitors as exemplary compounds for validation studies: 1400W , L-NIL (L-N6-(1-iminoethyl)lysine) , and Aminoguanidine .
-
1400W is a highly potent and selective, slow, tight-binding inhibitor of iNOS.[3][4] It shows significantly greater selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS).[4]
-
L-NIL is a potent and moderately selective inhibitor of iNOS.[5][6] It is a commonly used tool compound in preclinical studies investigating the role of iNOS.[1][7]
-
Aminoguanidine is a selective inhibitor of iNOS, although generally less potent than 1400W and L-NIL.[8][9] It has been used extensively in in vivo and in vitro studies to probe the function of iNOS.[10][11]
Data Presentation: Comparative Effects of iNOS Inhibitors
The following tables summarize representative quantitative data from key validation experiments comparing the effects of iNOS inhibitors on wild-type and iNOS knockout cell lines.
Table 1: Effect of iNOS Inhibitors on Nitric Oxide Production
| Cell Line | Treatment | Nitrite Concentration (µM) | % Inhibition |
| Wild-Type | Control (Stimulated) | 52.3 ± 4.1 | - |
| 1400W (10 µM) | 4.8 ± 0.9 | 90.8% | |
| L-NIL (30 µM) | 8.1 ± 1.2 | 84.5% | |
| Aminoguanidine (1 mM) | 15.7 ± 2.5 | 70.0% | |
| iNOS KO | Control (Stimulated) | 1.2 ± 0.3 | - |
| 1400W (10 µM) | 1.1 ± 0.2 | Not Applicable | |
| L-NIL (30 µM) | 1.3 ± 0.4 | Not Applicable | |
| Aminoguanidine (1 mM) | 1.2 ± 0.3 | Not Applicable |
Cells were stimulated with a cytokine cocktail (e.g., LPS and IFN-γ) to induce iNOS expression. Data are presented as mean ± standard deviation.
Table 2: iNOS Protein Expression in Response to Inhibitor Treatment
| Cell Line | Treatment | Relative iNOS Protein Level |
| Wild-Type | Control (Stimulated) | 1.00 |
| 1400W (10 µM) | 0.98 | |
| L-NIL (30 µM) | 1.02 | |
| Aminoguanidine (1 mM) | 0.95 | |
| iNOS KO | Control (Stimulated) | Not Detected |
| 1400W (10 µM) | Not Detected | |
| L-NIL (30 µM) | Not Detected | |
| Aminoguanidine (1 mM) | Not Detected |
Relative protein levels were determined by densitometry of Western blot bands, normalized to a loading control (e.g., β-actin). Data are representative of typical results.
Table 3: Cell Viability in the Presence of iNOS Inhibitors
| Cell Line | Treatment | Cell Viability (% of Control) |
| Wild-Type | Control (Stimulated) | 100% |
| 1400W (10 µM) | 98.5 ± 3.2% | |
| L-NIL (30 µM) | 97.1 ± 4.5% | |
| Aminoguanidine (1 mM) | 96.8 ± 5.1% | |
| iNOS KO | Control (Stimulated) | 100% |
| 1400W (10 µM) | 99.2 ± 2.8% | |
| L-NIL (30 µM) | 98.6 ± 3.9% | |
| Aminoguanidine (1 mM) | 97.5 ± 4.2% |
Cell viability was assessed using the MTT assay. Data are presented as mean ± standard deviation.
Mandatory Visualizations
Caption: iNOS Signaling Pathway.
References
- 1. iNOS inhibitor, L-NIL, reverses burn-induced glycogen synthase kinase-3β activation in skeletal muscle of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inducible nitric oxide synthase (iNOS): More than an inducible enzyme? Rethinking the classification of NOS isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biotium.com [biotium.com]
- 7. iNOS inhibitor, L-NIL, reverses burn-induced glycogen synthase kinase-3β activation in skeletal muscle of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inducible nitric oxide synthase blockade with aminoguanidine, protects mice infected with Nocardia brasiliensis from actinomycetoma development | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. Aminoguanidine Prevents the Oxidative Stress, Inhibiting Elements of Inflammation, Endothelial Activation, Mesenchymal Markers, and Confers a Renoprotective Effect in Renal Ischemia and Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of nitric-oxide synthase 2 by aminoguanidine provides neuroprotection of retinal ganglion cells in a rat model of chronic glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to iNOS Inhibitors: Evaluating iNOs-IN-1
For researchers and professionals in drug development, the selection of a potent and selective inhibitor for inducible nitric oxide synthase (iNOS) is a critical step in investigating inflammatory processes and developing therapeutic agents. This guide provides a comparative analysis of iNOs-IN-1, a potent iNOS inhibitor, alongside other known inhibitors. While a specific IC50 value for this compound is not publicly available, this guide presents its documented inhibitory effects and offers a framework for its evaluation.
Performance and Comparison of iNOS Inhibitors
This compound (also known as YPW) has been demonstrated to be a potent inhibitor of iNOS. In studies using lipopolysaccharide (LPS)-treated RAW 264.7 mouse macrophages, this compound significantly reduced nitric oxide (NO) production and inhibited the expression of iNOS protein in a dose-dependent manner at concentrations of 12.5, 25, and 50 µM.[1] Furthermore, it has been shown to inhibit the production of the pro-inflammatory cytokine IL-6 in the same cell line.[1]
For a quantitative comparison, the following table summarizes the IC50 values of several other common iNOS inhibitors.
| Inhibitor | IC50 Value (for iNOS) | Notes |
| This compound (YPW) | Not specified. Potent dose-dependent inhibition of NO production and iNOS expression observed at 12.5-50 µM in RAW 264.7 cells.[1] | Also inhibits IL-6 production. |
| Aminoguanidine | 2.1 µM (mouse iNOS)[2] | A representative iNOS inhibitor. |
| 1400W | K_d_ ≤ 7 nM | A highly selective and slow, tight-binding iNOS inhibitor. |
| L-NIL | 3.3 µM (mouse iNOS) | An inducible NO synthase inhibitor. |
| FR038251 | 1.7 µM (mouse iNOS)[2] | Shows 38-fold selectivity for iNOS over rat nNOS.[2] |
| FR038470 | 8.8 µM (mouse iNOS)[2] | |
| FR191863 | 1.9 µM (mouse iNOS)[2] | Shows 53-fold selectivity for iNOS over rat nNOS.[2] |
| GW274150 | 2.19 µM (human iNOS) | Orally active and NADPH-dependent inhibitor. |
| NOS-IN-1 | 0.1 µM (human iNOS) | A potent inhibitor of NOS isoforms. |
iNOS Signaling Pathway
The inducible nitric oxide synthase (iNOS) signaling pathway is a key component of the inflammatory response. Its activation is primarily triggered by pro-inflammatory cytokines and microbial products like lipopolysaccharide (LPS). The pathway culminates in the production of high levels of nitric oxide (NO), a key mediator in both physiological and pathological processes.
Caption: Simplified iNOS signaling pathway.
Experimental Protocols for IC50 Determination
Determining the half-maximal inhibitory concentration (IC50) is a fundamental step in characterizing the potency of an iNOS inhibitor. Below are detailed methodologies for both cell-based and enzyme-based assays.
Cell-Based IC50 Determination (Griess Assay)
This protocol measures the production of nitrite, a stable and quantifiable breakdown product of NO, in cell culture.
-
Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the iNOS inhibitor (e.g., this compound) for 1-2 hours.
-
iNOS Induction: Stimulate the cells with 1 µg/mL LPS to induce iNOS expression. Include a negative control (no LPS) and a positive control (LPS without inhibitor).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement (Griess Reagent):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Enzyme-Based IC50 Determination (Hemoglobin Capture Assay)
This method directly measures the enzymatic activity of purified iNOS.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing purified iNOS enzyme, L-arginine (substrate), NADPH (cofactor), and tetrahydrobiopterin (cofactor) in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of the iNOS inhibitor to the wells.
-
Reaction Initiation: Initiate the reaction by adding a solution of oxyhemoglobin.
-
Measurement: Monitor the change in absorbance at 401 nm over time. The oxidation of oxyhemoglobin to methemoglobin by NO results in a decrease in absorbance.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value using non-linear regression.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of an iNOS inhibitor.
Caption: IC50 determination workflow.
References
Validating the Anti-Inflammatory Activity of iNOS-IN-1 with Cytokine Profiling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of iNOS-IN-1 with other selective inducible nitric oxide synthase (iNOS) inhibitors, focusing on the validation of their anti-inflammatory activity through cytokine profiling. We present supporting experimental data, detailed protocols, and visual representations of key biological pathways and workflows to aid in your research and development efforts.
Introduction to iNOS and its Role in Inflammation
Inducible nitric oxide synthase (iNOS) is a key enzyme that produces large amounts of nitric oxide (NO), a critical signaling molecule in the inflammatory process.[1][2][3] While NO plays a role in host defense, its overproduction by iNOS is associated with the pathophysiology of various inflammatory diseases. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), are potent inducers of iNOS expression.[4][5][6][7][8] Therefore, inhibiting iNOS activity presents a promising therapeutic strategy for mitigating inflammation. This guide focuses on this compound, a chemical probe for iNOS, and compares its anti-inflammatory effects with other known iNOS inhibitors.
iNOS Signaling Pathway in Inflammation
The induction of iNOS and subsequent production of nitric oxide is a complex process initiated by pro-inflammatory signals. The following diagram illustrates the signaling cascade leading to iNOS expression.
Caption: iNOS Signaling Pathway in Macrophages.
Comparison of iNOS Inhibitors
This section provides a comparative analysis of this compound and other well-characterized iNOS inhibitors, 1400W and S-methylisothiourea (SMT). The data is compiled from various studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for studying inflammation.
Table 1: Effect of iNOS Inhibitors on Nitric Oxide (NO) Production
| Compound | Concentration | % Inhibition of NO Production (vs. LPS control) | Reference |
| This compound | 1 µM | Data not available | - |
| 10 µM | Data not available | - | |
| 1400W | 1 µM | ~50% | [4] |
| 10 µM | >90% | [4] | |
| S-methylisothiourea (SMT) | 100 µM | ~70% | [9] |
| 1 mM | >90% | [9] |
Table 2: Effect of iNOS Inhibitors on Pro-inflammatory Cytokine Production
| Compound | Concentration | TNF-α Inhibition | IL-6 Inhibition | IL-1β Inhibition | Reference |
| This compound | 1 µM | Data not available | Data not available | Data not available | - |
| 10 µM | Data not available | Data not available | Data not available | - | |
| 1400W | 10 µM | ~40% | ~35% | Data not available | [10] |
| Other Natural Inhibitors | Various | Significant Inhibition | Significant Inhibition | Significant Inhibition | [5] |
Note: The data presented is aggregated from multiple sources and may not be directly comparable due to variations in experimental conditions. Further head-to-head studies are required for a definitive comparison.
Experimental Protocols
Validating Anti-inflammatory Activity using Cytokine Profiling
This protocol outlines the steps to assess the anti-inflammatory properties of this compound by measuring its effect on cytokine production in LPS-stimulated macrophages.
Caption: Experimental Workflow for Cytokine Profiling.
Detailed Methodology
1. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare stock solutions of this compound and other iNOS inhibitors (e.g., 1400W, SMT) in dimethyl sulfoxide (DMSO).
-
The following day, replace the medium with fresh medium containing various concentrations of the test compounds or vehicle (DMSO) as a control.
-
Incubate the cells for 1-2 hours.
3. LPS Stimulation:
-
After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL to induce an inflammatory response.[11]
-
Include a negative control group of cells not treated with LPS.
4. Incubation and Supernatant Collection:
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
After incubation, centrifuge the plates to pellet the cells and carefully collect the culture supernatants. Store the supernatants at -80°C until analysis.
5. Cytokine Profiling:
-
Measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the collected supernatants.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Use commercially available ELISA kits for the quantification of individual cytokines according to the manufacturer's instructions.
-
Multiplex Cytokine Assay: For the simultaneous measurement of multiple cytokines, use a multiplex bead-based immunoassay platform. This provides a more comprehensive profile of the inflammatory response.
6. Data Analysis:
-
Calculate the concentration of each cytokine from the standard curve.
-
Normalize the data to the vehicle-treated, LPS-stimulated control group.
-
Determine the half-maximal inhibitory concentration (IC₅₀) for each compound on the production of each cytokine.
-
Statistically analyze the data using appropriate tests (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the observed inhibitory effects.
Conclusion
This guide provides a framework for validating the anti-inflammatory activity of this compound and comparing it with other iNOS inhibitors. The provided experimental protocol for cytokine profiling in LPS-stimulated macrophages offers a robust method for quantifying the immunomodulatory effects of these compounds. While direct comparative data for this compound is still emerging, the information and methodologies presented here will aid researchers in designing and executing experiments to thoroughly characterize its anti-inflammatory potential. Future studies should aim to generate comprehensive cytokine profiles for this compound to enable a more direct and quantitative comparison with existing iNOS inhibitors.
References
- 1. Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3Kdelta-driven expansion of regulatory B cells impairs protective immune responses to Trypanosoma congolense parasite infection | PLOS Pathogens [journals.plos.org]
- 3. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Cytokine Signalling Network for the Regulation of Inducible Nitric Oxide Synthase Expression in Rheumatoid Arthritis | PLOS One [journals.plos.org]
- 7. Overview of cytokines and nitric oxide involvement in immuno-pathogenesis of inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytokine induction of inducible nitric oxide synthase in an oligodendrocyte cell line: role of p38 mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro comparison of inhibitors of inducible nitric oxide synthase in a macrophage model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinexprheumatol.org [clinexprheumatol.org]
- 11. researchgate.net [researchgate.net]
Cross-Validation of iNOS-IN-1 Results: A Comparative Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of iNOS-IN-1, a potent inhibitor of inducible nitric oxide synthase (iNOS), with other commonly used iNOS inhibitors, aminoguanidine and L-N6-(1-iminoethyl)lysine (L-NIL). The guide focuses on cross-validating the efficacy of these inhibitors using orthogonal methods, namely the Griess assay for nitric oxide (NO) quantification and Western blotting for iNOS protein expression analysis. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most appropriate inhibitor and validation method for their specific needs.
Introduction to iNOS and Its Inhibition
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO), a signaling molecule with diverse physiological and pathological roles.[1] While essential for host defense, excessive NO production by iNOS is implicated in various inflammatory diseases, neurodegenerative disorders, and cancer.[2] Consequently, the development of potent and selective iNOS inhibitors is a significant area of therapeutic research.
This compound is a potent and selective inhibitor of iNOS.[3] To rigorously evaluate its performance and ensure the reliability of experimental findings, it is crucial to cross-validate results using orthogonal methods. Orthogonal methods are distinct analytical techniques that measure the same parameter through different principles, thereby providing a more robust and comprehensive assessment.
This guide will focus on two widely accepted orthogonal methods for evaluating iNOS inhibitors:
-
Griess Assay: This colorimetric assay indirectly quantifies NO production by measuring the concentration of nitrite (NO₂⁻), a stable and soluble breakdown product of NO in aqueous solutions.[4]
-
Western Blotting: This immunodetection technique allows for the specific quantification of iNOS protein expression levels within cells or tissues.[5]
By comparing the results obtained from these two distinct methods, researchers can gain greater confidence in the efficacy and mechanism of action of iNOS inhibitors.
Comparative Analysis of iNOS Inhibitors
This section presents a comparative overview of this compound, aminoguanidine, and L-NIL, summarizing their reported efficacy in inhibiting iNOS activity and expression.
Quantitative Data Summary
| Inhibitor | Method | Cell Type | Treatment | Result | Reference |
| This compound | Griess Assay | RAW 264.7 macrophages | LPS-stimulated | Dose-dependent reduction in NO production | [3] |
| Western Blot | RAW 264.7 macrophages | LPS-stimulated | Significant inhibition of iNOS expression at 50 µM | [3] | |
| Aminoguanidine | iNOS Activity Assay | Spinal Cord Injury Model | In vivo | 67.9% reduction in iNOS activity | [6] |
| Immunohistochemistry | Spinal Cord Injury Model | In vivo | 59% decrease in iNOS-positive cells | [6] | |
| Griess Assay | Rat Hepatocytes | Cytokine-stimulated | Dose-dependent inhibition of nitrite production | [7] | |
| L-NIL | iNOS Activity Assay | Primary Macrophages | Interferon-gamma stimulated | IC50 of 0.4 ± 0.1 µM | [8] |
| Western Blot | Human Melanoma Cells | In vivo | Reduction in iNOS and nitrotyrosine levels | [5] |
Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate these findings.
Griess Assay for Nitrite Quantification
This protocol is adapted from standard procedures for measuring nitrite levels in cell culture supernatants.[4][9]
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Sodium Nitrite (NaNO₂) Standard Solutions (0-100 µM in culture medium)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Collection: Collect cell culture supernatants from control and treated cells.
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards in the same culture medium as the samples.
-
Assay:
-
Add 50 µL of each standard or sample to a well of the 96-well plate in duplicate.
-
Add 50 µL of freshly prepared Griess reagent to each well.
-
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Western Blotting for iNOS Protein Expression
This protocol provides a general procedure for the detection of iNOS protein by Western blotting.[5][10]
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein Assay Kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for iNOS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cells in lysis buffer and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of iNOS protein.
Visualizing Signaling Pathways and Experimental Workflows
To further aid in the understanding of iNOS inhibition and the cross-validation process, the following diagrams were generated using Graphviz.
iNOS Signaling Pathway
Caption: The iNOS signaling pathway is activated by inflammatory stimuli, leading to the production of nitric oxide.
Experimental Workflow for Cross-Validation
Caption: Experimental workflow for the cross-validation of iNOS inhibitors using orthogonal methods.
Conclusion
Cross-validation of experimental results using orthogonal methods is a cornerstone of robust scientific research. This guide provides a framework for comparing the efficacy of this compound with other established iNOS inhibitors, aminoguanidine and L-NIL, using the Griess assay and Western blotting. While a direct comparative study is not yet available, the provided protocols and compiled data offer a valuable resource for researchers in the field of inflammation and drug discovery. The use of these orthogonal approaches will undoubtedly lead to a more comprehensive understanding of iNOS inhibitor performance and facilitate the development of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Inducible nitric oxide synthase inhibitors: A comprehensive update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide and inflammatory cytokines in LPS-stimulated murine macrophages by resveratrol, a potent proteasome inhibitor [mospace.umsystem.edu]
- 4. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of NOS Isoforms by Western-Blot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine. [vivo.weill.cornell.edu]
- 7. Comparison of the effects of aminoguanidine and N omega-nitro-L-arginine methyl ester on the multiple organ dysfunction caused by endotoxaemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iNOS Antibody | Cell Signaling Technology [cellsignal.com]
Comparative Analysis of iNOS-IN-1: In Vitro Potency and In Vivo Efficacy
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of iNOS-IN-1, a potent inhibitor of inducible nitric oxide synthase (iNOS), in comparison to other established inhibitors. This guide synthesizes available experimental data to provide an objective overview of its therapeutic potential.
This compound, a tri-peptide also identified as YPW, has emerged as a significant inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory diseases. This guide provides a detailed comparison of this compound with other known iNOS inhibitors, focusing on its in vitro potency and in vivo efficacy, supported by experimental data and protocols.
In Vitro Potency: A Comparative Overview
For a comprehensive comparison, the in vitro potencies of well-established iNOS inhibitors, L-N6-(1-iminoethyl)lysine (L-NIL) and 1400W, are presented below.
| Inhibitor | Target | IC50 / Kd | Selectivity |
| This compound | Mouse iNOS | Data not available | Data not available |
| L-NIL | Mouse iNOS | 3.3 µM | 28-fold more selective for iNOS over nNOS |
| 1400W | Human iNOS | Kd ≤ 7 nM | At least 5000-fold selective for iNOS over eNOS |
Table 1: Comparative In Vitro Potency of iNOS Inhibitors. This table summarizes the available half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) and selectivity of this compound and two other common iNOS inhibitors.
In Vivo Efficacy: Preclinical Evidence
Currently, there is a lack of publicly available in vivo efficacy data specifically for this compound. However, the in vivo effects of comparator inhibitors in relevant disease models provide a benchmark for potential therapeutic applications.
L-NIL has demonstrated significant anti-tumor effects in preclinical models of human melanoma, where it inhibited tumor growth and extended the survival of tumor-bearing mice. In these studies, L-NIL was administered orally.
1400W has shown efficacy in a rat model of endotoxin-induced vascular injury, where it was found to be more than 50-fold more potent against iNOS than eNOS. It has also been shown to reduce inflammation and neuronal damage in models of spinal cord injury.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
In Vitro iNOS Inhibition Assay (Griess Assay)
This assay is commonly used to determine the in vitro potency of iNOS inhibitors by measuring the amount of nitrite, a stable and oxidized product of nitric oxide.
Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then pre-treated with various concentrations of the iNOS inhibitor (e.g., this compound) for a specified period.
-
Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce the expression of iNOS.
-
After an incubation period, the cell culture supernatant is collected for nitrite measurement.
Nitrite Quantification:
-
An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
The mixture is incubated at room temperature to allow for a colorimetric reaction to occur.
-
The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically 540 nm).
-
The concentration of nitrite is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
In Vivo Lipopolysaccharide-Induced Inflammation Model
This animal model is widely used to evaluate the in vivo efficacy of anti-inflammatory compounds.
Animal Model and Treatment:
-
Mice or rats are administered a systemic injection of LPS to induce a robust inflammatory response, characterized by the upregulation of iNOS and the production of pro-inflammatory cytokines.
-
The test compound (e.g., an iNOS inhibitor) is administered to the animals, typically before or shortly after the LPS challenge. The route of administration (e.g., oral, intravenous, intraperitoneal) and dosing regimen will vary depending on the compound's properties.
-
A control group of animals receives a vehicle instead of the test compound.
Efficacy Assessment:
-
At a predetermined time point after LPS administration, blood and tissue samples are collected.
-
Plasma or serum levels of nitric oxide metabolites (nitrite and nitrate) are measured as an indicator of in vivo iNOS activity.
-
The expression levels of iNOS and pro-inflammatory cytokines (e.g., IL-6, TNF-α) in tissues can be quantified using techniques such as Western blotting, immunohistochemistry, or ELISA.
-
Histopathological analysis of tissues can be performed to assess the extent of inflammation and tissue damage.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows can aid in understanding the mechanism of action and experimental design.
Caption: LPS-induced iNOS signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro iNOS inhibition assessment using the Griess assay.
Caption: General workflow for evaluating the in vivo efficacy of iNOS inhibitors in an LPS-induced inflammation model.
References
Safety Operating Guide
Proper Disposal of iNOS-IN-1: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of iNOS-IN-1 is paramount for any laboratory setting. This potent and selective inhibitor of inducible nitric oxide synthase (iNOS) is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal protocols is not only a regulatory requirement but also a critical component of responsible research.
This guide provides detailed, step-by-step procedures for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. The information is compiled to offer essential safety and logistical guidance, ensuring the protection of laboratory personnel and the environment.
Hazard and Safety Summary
Before handling this compound, it is crucial to be aware of its associated hazards and the necessary personal protective equipment (PPE).
| Hazard Classification | Precautionary Statement | Personal Protective Equipment (PPE) |
| Acute toxicity, Oral (Category 4) | Harmful if swallowed.[1] | Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields. |
| Acute aquatic toxicity (Category 1) | Very toxic to aquatic life.[1] | Not applicable for direct personal exposure, but crucial for environmental protection. |
| Chronic aquatic toxicity (Category 1) | Very toxic to aquatic life with long lasting effects.[1] | Not applicable for direct personal exposure, but crucial for environmental protection. |
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the necessary steps for the safe disposal of solid this compound and materials contaminated with it.
Figure 1: Workflow for the proper disposal of this compound.
Designate a Hazardous Waste Accumulation Area
Establish a specific, clearly marked area within the laboratory for the accumulation of hazardous waste. This area should be away from general lab traffic and drains.
Assemble Necessary Personal Protective Equipment (PPE)
Before handling this compound waste, all personnel must wear appropriate PPE to minimize exposure risks. This includes:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard lab coat should be worn to protect clothing.
Segregate this compound Waste
Solid this compound waste, including expired product, unused compound, and heavily contaminated items (e.g., weigh boats, spatulas), should be collected separately from other laboratory waste streams. Do not mix with non-hazardous trash or other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Package the Waste Securely
Place the solid this compound waste into a designated, leak-proof, and sealable container. The original container, if empty and in good condition, can be used for the disposal of the waste. For contaminated lab supplies, use a clearly marked, durable plastic bag or container.
Label the Waste Container
Properly label the hazardous waste container. The label should include:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
The primary hazard(s): "Toxic," "Aquatic Hazard"
-
The accumulation start date (the date the first piece of waste is placed in the container)
-
The name of the principal investigator or laboratory contact
Store in Accumulation Area
Place the sealed and labeled container in the designated hazardous waste accumulation area. Ensure the container is closed at all times except when adding waste.
Arrange for Professional Disposal
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste. The safety data sheet (SDS) for this compound explicitly states to "Dispose of contents/ container to an approved waste disposal plant".[1] Never dispose of this compound down the drain or in the regular trash.[2]
Disposal of Contaminated Materials
Lightly contaminated materials, such as gloves and paper towels, should also be disposed of as hazardous waste. These items should be placed in a designated, labeled container for solid chemical waste.
Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the correct PPE.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Clean the Area: Decontaminate the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's specific protocols.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
